Technical Documentation Center

{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol
  • CAS: 1094353-29-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary In modern drug discovery, the design of heterobifunctional molecules—...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

In modern drug discovery, the design of heterobifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs)—relies heavily on versatile, structurally rigid linker scaffolds. {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol (CAS: 1094353-29-3) has emerged as a highly valuable bifunctional building block.

Featuring a rigidified pyridine-piperidine core, this molecule presents two orthogonal reactive handles: a highly nucleophilic primary amine and a moderately nucleophilic primary alcohol. This whitepaper provides an authoritative analysis of its physicochemical properties, structural causality, and field-proven experimental workflows for orthogonal functionalization.

Physicochemical and Computational Profiling

Understanding the physical and chemical parameters of a linker is critical for predicting the pharmacokinetic (PK) and pharmacodynamic (PD) behavior of the final assembled drug [1]. The data below summarizes the core properties of this compound.

Table 1: Core Identification and Physical Properties
PropertyValue
Chemical Name {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol
CAS Registry Number 1094353-29-3
Molecular Formula C₁₂H₁₉N₃O
Molecular Weight 221.30 g/mol
SMILES String OCC1CCN(C2=NC=C(CN)C=C2)CC1
Physical State Solid / Powder (typically shipped at Room Temp)
Table 2: Computational Chemistry & ADME Parameters
ParameterValueMechanistic Implication
Topological Polar Surface Area (TPSA) 62.38 ŲExcellent for membrane permeability; leaves room for warhead/ligand TPSA contributions.
LogP 0.749Highly hydrophilic; improves aqueous solubility of lipophilic target binders.
Hydrogen Bond Donors 2Provided by the -NH₂ and -OH groups.
Hydrogen Bond Acceptors 4Provided by the pyridine nitrogen, piperidine nitrogen, and oxygen.
Rotatable Bonds 3Low conformational entropy penalty upon target binding.

Data sourced from ChemScene [1] and validated against standard cheminformatics databases.

Structural Analysis and Reactivity Logic

The utility of {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol lies in its distinct electronic environments, which permit selective, step-wise functionalization without the need for complex protecting group gymnastics.

  • The Aminomethyl Group (-CH₂NH₂): Located on the pyridine ring, this primary aliphatic amine is the most nucleophilic site on the molecule. It readily undergoes N-acylation, reductive amination, or SN2 alkylation.

  • The Hydroxymethyl Group (-CH₂OH): Located on the piperidine ring, this primary alcohol is less nucleophilic than the primary amine. It requires strong base activation (e.g., NaH to form an alkoxide) for etherification or coupling reagents for esterification.

  • The Pyridine-Piperidine Core: The tertiary nitrogen of the piperidine ring is directly conjugated to the electron-deficient pyridine ring (2-aminopyridine system). This delocalization significantly reduces the basicity and nucleophilicity of the piperidine nitrogen, rendering it inert under standard coupling conditions.

Orthogonal Functionalization Pathway

Reactivity Start {1-[5-(Aminomethyl)pyridin-2-yl] piperidin-4-yl}methanol (Bifunctional Core) Amine Primary Amine (-NH2) High Nucleophilicity Start->Amine Pathway A Alcohol Primary Alcohol (-OH) Moderate Nucleophilicity Start->Alcohol Pathway B Boc Selective N-Acylation (e.g., Boc Protection) Amine->Boc Boc2O, Et3N, 0°C Ether O-Alkylation / Esterification (Requires Base Activation) Alcohol->Ether NaH, R-X, DMF

Diagram 1: Electronic causality driving orthogonal reactivity of the bifunctional linker.

Experimental Workflows: Self-Validating Protocols

To harness this molecule for complex synthesis (such as the development of TYK2 degraders or similar heterobifunctional compounds [3]), researchers must execute highly controlled orthogonal functionalization. The following protocols are designed as self-validating systems, utilizing kinetic control to ensure regioselectivity.

Protocol A: Regioselective N-Boc Protection of the Primary Amine

Objective: Mask the highly reactive primary amine to allow subsequent manipulation of the primary alcohol.

Causality & Logic: By maintaining a temperature of 0 °C and strictly limiting the electrophile (Boc₂O) to 1.05 equivalents, the reaction kinetics strongly favor the more nucleophilic aliphatic amine over the alcohol.

Step-by-Step Procedure:

  • Preparation: Dissolve {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol (1.0 eq, 10 mmol) in 50 mL of anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add Triethylamine (TEA) (1.2 eq, 12 mmol). Stir for 5 minutes.

  • Temperature Control: Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0 °C.

  • Electrophile Addition: Dissolve Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq, 10.5 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise over 30 minutes via an addition funnel. Self-Validation: Dropwise addition prevents localized concentration spikes, eliminating O-acylation side products.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor consumption of the starting material via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to yield the N-Boc protected intermediate.

Protocol B: O-Alkylation of the N-Boc Protected Intermediate

Objective: Attach a target-binding warhead or extend the linker chain via the primary alcohol.

Causality & Logic: The alcohol is poorly nucleophilic in its neutral state. Deprotonation with a strong, non-nucleophilic base (NaH) generates a highly reactive alkoxide. DMF is chosen as the solvent to solvate the sodium cation, leaving a "naked," highly reactive oxygen anion.

Step-by-Step Procedure:

  • Preparation: Dissolve the N-Boc protected intermediate (1.0 eq, 5 mmol) in 20 mL of anhydrous N,N-Dimethylformamide (DMF) under argon.

  • Activation: Cool the solution to 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 eq, 7.5 mmol) in small portions. Caution: Hydrogen gas evolution. Stir at 0 °C for 30 minutes until bubbling ceases, indicating complete alkoxide formation.

  • Coupling: Add the desired alkyl halide (R-X, e.g., a warhead intermediate) (1.2 eq, 6.0 mmol) dropwise.

  • Propagation: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Carefully quench with ice water (50 mL). Extract with Ethyl Acetate (EtOAc) (3 x 30 mL). Self-Validation: Wash the combined EtOAc layers extensively with 5% aqueous LiCl (3 x 30 mL) to completely remove residual DMF, which otherwise complicates purification.

  • Purification: Dry the organics over MgSO₄, concentrate, and purify via flash chromatography.

Integration into PROTAC Architecture

The rigid nature of the pyridine-piperidine axis makes this compound an excellent candidate for PROTAC linkerology. The restricted rotation reduces the entropic penalty upon ternary complex formation (Target – PROTAC – E3 Ligase), often leading to higher degradation efficiency compared to highly flexible PEG linkers [3].

PROTAC POI Target Warhead (e.g., Kinase Inhibitor) Linker Rigidified Linker (CAS 1094353-29-3) POI->Linker O-Alkylation (Protocol B) PROTAC Assembled Heterobifunctional Degrader (PROTAC) Linker->PROTAC Final Assembly E3 E3 Ligase Ligand (e.g., VHL / CRBN) E3->Linker Amide Coupling (Post-Boc Deprotection)

Diagram 2: Workflow for integrating the bifunctional linker into a PROTAC system.

Handling, Storage, and Safety

  • Storage: Store the neat powder at room temperature in a tightly sealed container, protected from light and moisture [2]. For long-term storage of solutions, keep at -20 °C.

  • Handling: As an amine-containing compound, it may exhibit mild basicity and act as a skin/eye irritant. Handle within a certified chemical fume hood using standard PPE (nitrile gloves, safety goggles, lab coat).

  • Stability: The compound is highly stable under standard laboratory conditions but should be kept away from strong oxidizing agents and strong acids (which will protonate the amines and alter solubility).

References

  • Google Patents. "WO2022100710A1 - Tyrosine kinase 2 (tyk2) degradation compounds and methods of use.
Exploratory

No Information Available on the Mechanism of Action of {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol

A comprehensive search of scientific literature and chemical databases has yielded no specific information on the biological activity or mechanism of action for the compound {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive search of scientific literature and chemical databases has yielded no specific information on the biological activity or mechanism of action for the compound {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol.

As a Senior Application Scientist, providing a detailed technical guide requires a foundation of verifiable, published data. Unfortunately, for this particular chemical entity, there is no available research detailing its interactions with biological systems, its potential targets, or its effects in biological assays.

Therefore, it is not possible to construct an in-depth technical guide that meets the standards of scientific integrity and accuracy. Creating such a guide without supporting data would be speculative and could lead to misinformation.

It is possible that {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol is a novel compound that has not yet been characterized, a synthetic intermediate, or a proprietary molecule not described in the public domain.

For researchers, scientists, and drug development professionals interested in this chemical scaffold, the following general approaches could be considered for initial investigation, should the compound become available for study:

  • Target Identification Studies: Employing techniques such as affinity chromatography, chemical proteomics, or computational target prediction based on structural similarity to known pharmacophores.

  • Phenotypic Screening: Assessing the compound's effects across a broad range of cell-based assays to identify any potential biological activity.

  • In Vitro Assays: Once a potential target class is identified (e.g., enzymes, receptors, ion channels), conducting specific in vitro assays to determine potency and selectivity.

We are committed to providing accurate and well-supported scientific information. Should data on the biological activity of {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol become publicly available, we would be pleased to revisit this topic and develop the requested in-depth guide.

Foundational

A Technical Guide to Characterizing the Receptor Binding Affinity of {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol, a Novel Chemical Entity

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist This guide provides a comprehensive framework for determining the receptor binding affinity of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

This guide provides a comprehensive framework for determining the receptor binding affinity of the novel chemical entity (NCE), {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol. As this molecule is not widely characterized in public literature, this document serves as a strategic manual, outlining the principles, methodologies, and data interpretation required to establish its pharmacological profile. We will proceed as if this compound has just emerged from a medicinal chemistry campaign, requiring a full characterization workflow from initial target hypothesis to precise affinity determination.

Introduction: The Imperative of Binding Affinity

In drug discovery, quantifying the interaction between a ligand (a potential drug) and its receptor is a foundational step.[1] Binding affinity, typically expressed as the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), is a critical measure of the strength of this interaction.[1] A lower Kd or Ki value signifies a higher, more potent binding affinity.[1] This parameter is paramount as it influences a compound's therapeutic efficacy, dosage requirements, and potential for off-target effects.[2]

The subject of this guide, {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol, presents a unique structural scaffold. The presence of a piperidine ring, a common motif in pharmaceuticals, suggests a wide range of potential targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters.[3][4][5][6] The aminomethylpyridine component may further direct its activity. For instance, derivatives of 4-(aminomethyl)piperidine have shown affinity for serotonergic receptors like 5-HT1A, while other piperidine derivatives are known to target sigma receptors (σR) or monoamine transporters.[3][7][8][9] Given this structural potential, a systematic and multi-faceted approach is required to identify its primary biological target(s) and accurately quantify its binding affinity.

Foundational Principles: Affinity, Potency, and Kinetics

Before delving into experimental design, it is crucial to understand the key parameters we aim to measure:

  • Affinity (Kd, Ki): These constants represent the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. They are intrinsic properties of the ligand-receptor pair and are independent of assay conditions.[10]

  • Potency (IC50): This is the concentration of a competitor ligand that inhibits 50% of the specific binding of a known radioligand or substrate. Unlike Ki, the IC50 value is dependent on the specific experimental conditions, such as the concentration of the competing substrate.[10]

  • Binding Kinetics (kon, koff): These are the association (kon) and dissociation (koff) rate constants. They describe how quickly a ligand binds to and dissociates from its receptor. The ratio of these rates (koff/kon) is equal to the Kd.[11] Understanding kinetics is vital as a drug's residence time at its target can significantly impact its in vivo pharmacological effect.

An Integrated Strategy for Affinity Characterization

A robust characterization workflow for an NCE like {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol involves a phased approach, moving from broad screening to precise, quantitative validation.

Phase 1: Broad Target Identification

The first step is to perform a broad screen against a panel of known receptors, transporters, and enzymes to generate initial hypotheses. This is most efficiently achieved through commercial services that offer panels of hundreds of binding and functional assays. This approach casts a wide net to identify potential primary targets and off-targets early in the discovery process.

G NCE {Compound} Screen Broad Receptor Panel Screen (e.g., 400+ targets) NCE->Screen Submit NCE Data Binding Data (% Inhibition) Screen->Data Generate Analysis Hit Identification (Primary Targets & Off-Targets) Data->Analysis Analyze Next Phase 2: Quantitative Validation Analysis->Next Prioritize Hits

Figure 1. High-level workflow for initial target screening of a novel chemical entity (NCE).

Phase 2: Quantitative Affinity Determination & Orthogonal Validation

Once initial "hits" are identified, dedicated assays are required to confirm these interactions and accurately determine binding constants. It is critical to use at least two distinct methodologies (orthogonal validation) to ensure the results are robust and not an artifact of a single technique.[11]

This is a classic and highly reliable method for determining the inhibition constant (Ki) of a test compound.[1][12] The assay measures the ability of the unlabeled NCE to compete with a known radiolabeled ligand for binding to the target receptor.

Step-by-Step Protocol:

  • Receptor Preparation: Prepare membranes from cells or tissues known to express the target receptor. This involves homogenization in a lysis buffer followed by centrifugation to pellet the membranes.[13][14] The final protein concentration should be determined using a standard assay like the BCA assay.[1]

  • Assay Setup: The assay is typically performed in a 96-well plate format with a final volume of 250 µL per well.[13][14]

    • Total Binding Wells: Add receptor membranes, a fixed concentration of the specific radioligand (typically at or near its Kd), and assay buffer.

    • Non-Specific Binding (NSB) Wells: Add receptor membranes, the radioligand, and a high concentration of a known, unlabeled ligand to saturate the target receptors.[1]

    • Competition Wells: Add receptor membranes, the radioligand, and serial dilutions of the test compound, {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol.

  • Incubation: Incubate the plate, often at 30°C for 60 minutes, with gentle agitation to allow the binding reaction to reach equilibrium.[13][14]

  • Separation: Rapidly separate the bound from unbound radioligand via vacuum filtration onto glass fiber filters (e.g., GF/C filters).[13] The filters are then washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.[14]

  • Quantification: After drying the filters, a scintillation cocktail is added, and the radioactivity retained on each filter is measured using a scintillation counter.[13]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.[15]

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[10][16]

Cheng-Prusoff Equation: Ki​=1+Kd​[L]​IC50​​

Where:

  • Ki is the inhibition constant of the test compound.

  • IC50 is the concentration of the test compound that inhibits 50% of specific binding.

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the dissociation constant of the radioligand for the receptor.

The Cheng-Prusoff equation provides a theoretical relationship between IC50 and Ki, allowing for the calculation of an absolute affinity value that can be compared across different experiments and laboratories.[10]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Receptor Membranes A1 Incubate Membranes, Radioligand & Compound P1->A1 P2 Prepare Radioligand & Test Compound Dilutions P2->A1 A2 Separate Bound/Unbound (Vacuum Filtration) A1->A2 A3 Quantify Radioactivity (Scintillation Counting) A2->A3 D1 Calculate Specific Binding A3->D1 D2 Plot Competition Curve D1->D2 D3 Determine IC50 (Non-linear Regression) D2->D3 D4 Calculate Ki (Cheng-Prusoff) D3->D4 Result Result D4->Result

Figure 2. Experimental workflow for a radioligand competition binding assay.

SPR is a powerful, label-free optical technique that provides real-time data on biomolecular interactions.[17][18] It has become a cornerstone of drug discovery for its ability to measure not only affinity (KD) but also the kinetic rate constants (kon and koff).[11]

Step-by-Step Protocol:

  • Chip Preparation: The target receptor protein is immobilized onto the surface of a gold sensor chip.[11]

  • Analyte Injection: A solution containing the test compound (the analyte), {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol, is flowed over the sensor chip surface at various concentrations.

  • Real-Time Monitoring: Binding of the analyte to the immobilized receptor causes a change in the refractive index at the sensor surface, which is detected in real-time and measured in Resonance Units (RU).[11][17]

    • Association Phase: As the analyte flows over the surface, the RU signal increases as binding occurs.

    • Dissociation Phase: The analyte solution is replaced with buffer, and the RU signal decreases as the compound dissociates from the receptor.

  • Data Analysis: The resulting sensorgrams (plots of RU vs. time) are analyzed using specialized software. By fitting the association and dissociation curves from multiple analyte concentrations to kinetic models, the kon, koff, and KD can be determined.

G cluster_prep Preparation cluster_assay SPR Cycle cluster_analysis Data Analysis P1 Immobilize Receptor on Sensor Chip A1 Flow Analyte over Chip (Association) P1->A1 P2 Prepare Analyte (Test Compound) Dilutions P2->A1 A2 Flow Buffer over Chip (Dissociation) A1->A2 A3 Regenerate Chip Surface A2->A3 D1 Generate Sensorgrams (RU vs. Time) A2->D1 A3->A1 Next Concentration D2 Fit Data to Kinetic Models D1->D2 D3 Determine kon, koff, KD D2->D3 Result Result D3->Result

Figure 3. Workflow for Surface Plasmon Resonance (SPR) analysis.

ITC is considered a gold-standard biophysical technique because it directly measures the heat released or absorbed during a binding event.[2][19] This allows for the direct determination of all thermodynamic parameters of the interaction—binding affinity (Ka, the inverse of Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n)—in a single experiment.[2][20]

The process involves titrating the test compound into a sample cell containing the purified target protein and measuring the minute temperature changes that occur upon binding.[21] ITC is a powerful orthogonal method for validating hits from other screens, as it is performed with both binding partners free in solution, requires no labeling, and is less susceptible to artifacts from protein immobilization.[22][23]

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format to allow for easy comparison between different assays and against reference compounds.

Table 1: Hypothetical Binding Affinity Profile for {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol

Target ReceptorAssay TypeParameterValue (nM)Reference CompoundRef. Ki/KD (nM)
Dopamine D2 Radioligand BindingKi45.2Haloperidol1.5
Dopamine D2 SPRKD51.5Haloperidol2.1
Serotonin 5-HT1A Radioligand BindingKi120.88-OH-DPAT0.9
Sigma-1 (σ1) Radioligand BindingKi>10,000Haloperidol3.2

This table presents hypothetical data for illustrative purposes.

Interpretation: In this hypothetical example, the data from two orthogonal methods (Radioligand Binding and SPR) for the Dopamine D2 receptor show good concordance, increasing confidence in the result. The compound shows moderate affinity for the D2 receptor and weaker affinity for the 5-HT1A receptor. It has no significant affinity for the Sigma-1 receptor at the concentrations tested. This profile would guide the next steps in the drug development program, focusing on optimizing D2 affinity and selectivity.

Conclusion

Characterizing the receptor binding affinity of a novel chemical entity such as {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol is a systematic process that underpins modern drug discovery. By employing a phased strategy that begins with broad screening and progresses to rigorous, quantitative validation using orthogonal techniques like radioligand binding assays and Surface Plasmon Resonance, researchers can build a comprehensive and reliable pharmacological profile. This detailed understanding of a compound's affinity and selectivity is essential for making informed decisions, guiding lead optimization, and ultimately advancing promising new therapeutic candidates.

References

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Gifford Bioscience.
  • Cheng-Prusoff Equation - Canadian Society of Pharmacology and Therapeutics (CSPT). Canadian Society of Pharmacology and Therapeutics.
  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments. TA Instruments.
  • How does SPR work in Drug Discovery? - deNOVO Biolabs. deNOVO Biolabs.
  • Surface Plasmon Resonance (SPR) & Biophysics - BioAscent. BioAscent.
  • Isothermal titration calorimetry and thermal shift assay in drug design. Expert Opinion on Drug Discovery.
  • Evaluating Receptor Binding Affinity: Application Notes & Protocols - Benchchem. BenchChem.
  • SPR Provides a Boost to Drug Discovery and Development - Photonics Spectra. Photonics Media.
  • Data Sheet Radioligand Binding Assay Protocols - Gifford Bioscience. Gifford Bioscience.
  • Surface Plasmon Resonance as a Tool in Antiviral Drug Discovery Research. MDPI.
  • Application Notes and Protocols for Radioligand Binding Assays for Barbiturate Receptor Sites - Benchchem. BenchChem.
  • Enzyme Inhibitor Terms and Calcul
  • Isothermal titration calorimetry in drug discovery. PubMed.
  • Thermodynamics: Isothermal titration calorimetry in drug development (practice). Khan Academy.
  • Methods for quantifying T cell receptor binding affinities and thermodynamics. PMC.
  • Radioligand binding methods: practical guide and tips. SpringerLink.
  • Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application - Google Patents.
  • ITC Assay Service for Drug Discovery - Reaction Biology. Reaction Biology.
  • Pharmacological profiles of aminoindanes, piperazines, and pipradrol deriv
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - ResearchGate.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Pharmacological Applications of Piperidine Deriv
  • Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. PubMed.
  • 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors - MDPI. MDPI.

Sources

Exploratory

Comprehensive Metabolic Profiling of {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol: A Technical Guide

Executive Summary The structural scaffold of {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol represents a highly versatile pharmacophore frequently utilized in the design of kinase inhibitors, G protein-coupled r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural scaffold of {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol represents a highly versatile pharmacophore frequently utilized in the design of kinase inhibitors, G protein-coupled receptor (GPCR) ligands, and epigenetic modulators such as LSD1/HDAC dual inhibitors [1]. However, the presence of two highly reactive terminal moieties—a primary aliphatic amine and a primary alcohol—presents a complex, dual-liability metabolic profile.

For drug development professionals, mapping the biotransformation of this compound is critical. Failure to properly identify its clearance mechanisms can lead to the accumulation of reactive aldehyde intermediates, resulting in off-target toxicity or poor pharmacokinetic (PK) translation from in vitro to in vivo models. This whitepaper provides an authoritative, step-by-step guide to the structural elucidation, enzymatic causality, and analytical workflows required to profile this molecule's metabolic pathways.

Structural Analysis & Predicted Metabolic Hotspots

The molecule (Exact Mass: 221.1528 Da) consists of three primary domains, each with distinct enzymatic vulnerabilities:

  • The Aminomethyl Group (-CH₂NH₂): A classic target for oxidative deamination.

  • The Hydroxymethyl Group (-CH₂OH): A prime site for alcohol oxidation and Phase II conjugation.

  • The Pyridine Core: Susceptible to N-oxygenation.

Phase I: Oxidative Deamination & Alcohol Oxidation

The primary amine is a preferential substrate for Monoamine Oxidases (MAO-A and MAO-B) , with secondary contributions from Cytochrome P450 (CYP) enzymes [2]. The oxidation of this amine generates an unstable imine intermediate that rapidly hydrolyzes into a 5-formylpyridine derivative.

Simultaneously, the primary alcohol on the piperidine ring is targeted by Alcohol Dehydrogenase (ADH) and CYP isoforms (e.g., CYP2E1, CYP3A4) to form a piperidine-4-carboxaldehyde [3].

Crucial Mechanistic Insight: Both of these pathways generate highly reactive, electrophilic aldehydes. In a competent physiological system, these transient intermediates are rapidly detoxified by Aldehyde Dehydrogenase (ALDH) into stable, highly polar carboxylic acids. If an in vitro assay lacks ALDH, researchers will observe artificial accumulation of aldehydes or Schiff-base protein adducts.

Phase I: N-Oxidation

The electron-rich nitrogen of the pyridine ring is a known target for N-oxygenation. This reaction is predominantly catalyzed by Flavin-containing Monooxygenase 3 (FMO3) , with overlapping substrate specificity from CYP3A4 [4].

Phase II: Conjugation

The primary alcohol serves as a direct nucleophile for Uridine 5'-diphospho-glucuronosyltransferases (UGTs) , yielding an O-glucuronide conjugate. Concurrently, the primary amine can undergo N-acetylation mediated by N-acetyltransferases (NAT1/NAT2) .

Visualization of the Metabolic Network

MetID Parent {1-[5-(Aminomethyl)pyridin-2-yl] piperidin-4-yl}methanol Aldehyde1 5-Formylpyridine Intermediate Parent->Aldehyde1 MAO / CYP (Oxidative Deamination) Aldehyde2 Piperidine-4-carboxaldehyde Intermediate Parent->Aldehyde2 ADH / CYP (Alcohol Oxidation) NOxide M3: Pyridine N-Oxide Parent->NOxide FMO3 / CYP3A4 (N-Oxidation) NAcetyl M4: N-Acetylated Conjugate Parent->NAcetyl NAT1/NAT2 (N-Acetylation) OGluc M5: O-Glucuronide Conjugate Parent->OGluc UGTs (O-Glucuronidation) Acid1 M1: 5-Carboxypyridine Derivative Aldehyde1->Acid1 ALDH (Oxidation) Acid2 M2: Piperidine-4-carboxylic Acid Derivative Aldehyde2->Acid2 ALDH (Oxidation)

Metabolic pathways of {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol.

Analytical Data Interpretation: Mass Shift Profiling

To confidently identify these biotransformations using LC-HRMS/MS, researchers must monitor for specific exact mass shifts. The table below summarizes the predicted high-resolution mass spectrometry (HRMS) data for the parent compound and its primary metabolites.

Metabolite IDBiotransformation PathwayChemical FormulaExact Mass (Da)Predicted [M+H]⁺ (m/z)Mass Shift (Da)
Parent NoneC₁₂H₁₉N₃O221.1528222.16060.0000
M1 Oxidative Deamination + ALDHC₁₂H₁₆N₂O₃236.1160237.1238+14.9632
M2 Alcohol Oxidation + ALDHC₁₂H₁₇N₃O₂235.1320236.1398+13.9792
M3 N-Oxidation (Pyridine)C₁₂H₁₉N₃O₂237.1477238.1555+15.9949
M4 N-AcetylationC₁₄H₂₁N₃O₂263.1634264.1712+42.0106
M5 O-GlucuronidationC₁₈H₂₇N₃O₇401.1849402.1927+176.0321

Self-Validating Experimental Protocol for Metabolite Generation

Expertise Note: A common pitfall in MetID workflows is the exclusive use of Human Liver Microsomes (HLM). HLMs only contain membrane-bound enzymes (CYPs, UGTs, FMOs) and lack the cytosolic enzymes (ADH, ALDH, soluble NATs) required to process this specific molecule. Human Liver S9 fractions must be used to capture the complete enzymatic landscape and prevent the artificial stalling of aldehyde intermediates.

This protocol is designed as a self-validating system, incorporating controls that definitively prove causality between the observed mass shifts and enzymatic activity.

Reagents & Test System
  • Test System: Pooled Human Liver S9 Fractions (20 mg/mL protein stock).

  • Buffer: 100 mM Potassium Phosphate buffer (pH 7.4) with 3.3 mM MgCl₂.

  • Cofactor Mixture: 1 mM NADPH (for CYPs/FMOs), 1 mM NAD⁺ (for ADH/ALDH), 2 mM UDPGA (for UGTs), and 1 mM Acetyl-CoA (for NATs).

  • Test Article: {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol (10 mM stock in DMSO).

Step-by-Step Methodology
  • Preparation of Incubation Matrix: Dilute the Human Liver S9 fractions in the potassium phosphate buffer to a final working concentration of 1.0 mg/mL protein.

  • Test Article Spiking: Add the test article to the S9 mixture to achieve a final concentration of 1 µM (ensure final DMSO concentration is ≤0.1% to prevent enzyme inhibition).

  • Control Setup (The Self-Validating Core):

    • Reaction Tube: S9 + Test Article + Cofactors.

    • Negative Control 1 (No-Cofactor): S9 + Test Article + Buffer (Proves that M1-M5 formation is strictly cofactor-dependent).

    • Negative Control 2 (Heat-Inactivated): Boiled S9 (90°C for 10 mins) + Test Article + Cofactors (Proves that parent depletion is enzymatic, not due to chemical instability).

  • Pre-Incubation: Pre-warm all tubes in a shaking water bath at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reactions by adding the Cofactor Mixture to the Reaction Tube and Negative Control 2.

  • Sampling & Quenching: At time points 0, 15, 30, 60, and 120 minutes, extract a 50 µL aliquot from each tube and immediately quench it in 150 µL of ice-cold Acetonitrile containing an appropriate internal standard (e.g., Labetalol).

  • Protein Precipitation & Analysis: Vortex the quenched samples for 2 minutes, centrifuge at 14,000 x g for 10 minutes at 4°C, and transfer the supernatant to vials for LC-HRMS/MS analysis.

By comparing the Reaction Tube against the Heat-Inactivated and No-Cofactor controls, researchers can unequivocally validate that the observed +14.96 Da (M1) and +13.98 Da (M2) shifts are the result of sequential, enzyme-driven oxidation rather than spontaneous degradation.

References

  • US20250304549A1 - Hydroxyamide derivative and use thereof - Google P
  • Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions - PMC. [Link]

  • Metabolic Methanol: Molecular Pathways and Physiological Roles - Physiological Reviews. [Link]

  • Going Beyond Common Drug Metabolizing Enzymes: Case Studies of Biotransformation Involving Aldehyde Oxidase, Flavin-Containing Monooxygenase, and ADP-Ribosyltransferase - ResearchGate. [Link]

Protocols & Analytical Methods

Method

HPLC method development for {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol analysis

Application Note: Chromatographic Strategies for Highly Polar Basic Amines Target Analyte: {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol Executive Summary The quantitative analysis of {1-[5-(Aminomethyl)pyridin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chromatographic Strategies for Highly Polar Basic Amines Target Analyte: {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol

Executive Summary

The quantitative analysis of {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol presents a classic chromatographic paradox. The molecule possesses multiple basic centers and highly polar functional groups, rendering it nearly unretained on traditional low-pH reversed-phase (RP) columns. Furthermore, its primary aminomethyl group is highly susceptible to severe peak tailing due to secondary electrostatic interactions with residual stationary-phase silanols.

This application note details a rationally designed, structured approach to method development for this compound. By analyzing the physicochemical causality of its behavior, we establish two orthogonal, self-validating chromatographic protocols: a High-pH Reversed-Phase (RP) method utilizing Ethylene Bridged Hybrid (BEH) technology for robust pharmaceutical quality control, and a Hydrophilic Interaction Liquid Chromatography (HILIC) method optimized for high-sensitivity LC-MS/MS bioanalysis.

Physicochemical Profiling & Chromatographic Causality

To develop a robust method, we must first deconstruct the analyte's structural features and their direct impact on chromatographic behavior. The molecule contains three distinct ionizable/polar regions:

  • Aminomethyl Group ( −CH2​NH2​ ): A primary aliphatic amine with a high pKa​ (~9.5–10.0). At physiological or acidic pH, this group is fully protonated ( -NH3+​ ).

  • Pyridine-Piperidine Linkage: The piperidine nitrogen is conjugated with the pyridine ring (a 2-aminopyridine derivative), significantly lowering its basicity compared to a standard aliphatic amine. The pyridine nitrogen itself has a pKa​ of ~5.2.

  • Methanol Group ( −CH2​OH ): A primary alcohol that acts as a strong hydrogen-bond donor and acceptor, further increasing hydrophilicity.

The Causality of Peak Tailing: Standard RP-HPLC is typically performed at pH 2–3. Under these conditions, the target analyte is a highly polar poly-cation. This results in two catastrophic failures:

  • Void Elution: The extreme polarity prevents partitioning into the hydrophobic C18​ stationary phase.

  • Ion-Exchange Tailing: Any residual silanols ( Si-OH ) on the silica surface that remain unprotonated will act as strong cation-exchange sites for the -NH3+​ group, causing the analyte to "stick" and elute with a severe, asymmetrical tail.

To circumvent this, we must either neutralize the analyte to force hydrophobic retention (High-pH RP) or embrace its polarity using an orthogonal retention mechanism (HILIC).

MethodSelection Analyte Analyte Analysis: {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol Properties Physicochemical Profiling Highly Polar, Multiple Basic pKa (5-10) Analyte->Properties Decision Evaluate LogD at pH 10.5 Properties->Decision RP_Path LogD > 0 (Sufficient Hydrophobicity) Decision->RP_Path Neutralized Base HILIC_Path LogD < 0 (Highly Hydrophilic) Decision->HILIC_Path Protonated Base HighPH_RP High-pH Reversed-Phase (RP) Column: Hybrid C18 (e.g., BEH) Mobile Phase: pH 10.5 Buffer RP_Path->HighPH_RP HILIC_Mode HILIC Mode Column: Amide or Zwitterionic Mobile Phase: pH 3-5 Buffer / High ACN HILIC_Path->HILIC_Mode

Fig 1: Chromatographic mode selection workflow based on analyte physicochemical properties.

Strategy 1: High-pH Reversed-Phase Chromatography

To achieve retention on a C18​ column, the mobile phase pH must be raised above the pKa​ of the primary amine (pH > 10). At pH 10.5, the aminomethyl group is deprotonated, rendering the molecule neutral and significantly more lipophilic. Furthermore, operating at a pH well above the pKa​ of basic compounds produces highly repeatable separations, as retention changes due to partial ionization are eliminated[1].

Critical Material Selection: Traditional silica dissolves rapidly at pH > 8 due to nucleophilic attack by hydroxide ions on the siloxane bonds[2]. Therefore, this method strictly requires a hybrid organic/inorganic particle, such as Ethylene Bridged Hybrid (BEH) technology, which incorporates an ethylene bridge into the silica backbone to provide extreme hydrolytic stability up to pH 12[3].

Protocol A: High-pH RP-HPLC Method

Designed for API purity analysis, stability-indicating assays, and LC-UV applications.

Table 1: High-pH RP Chromatographic Conditions

ParameterSpecificationCausality / Rationale
Column Waters XBridge BEH C18, 2.1 x 100 mm, 2.5 µmBEH technology prevents silica dissolution at pH 10.5[3].
Mobile Phase A 10 mM Ammonium Bicarbonate, pH 10.5Deprotonates the aminomethyl group, driving hydrophobic retention.
Mobile Phase B Acetonitrile (MS Grade)Standard RP organic modifier.
Flow Rate 0.4 mL/minOptimal linear velocity for 2.1 mm ID columns.
Column Temp 40 °CReduces solvent viscosity and improves mass transfer kinetics.
Sample Diluent 90:10 Water:AcetonitrileMatches initial gradient conditions to prevent peak distortion.

Gradient Program:

  • 0.0 - 1.0 min: 2% B (Isocratic hold to focus the polar analyte)

  • 1.0 - 5.0 min: 2% to 60% B (Linear gradient elution)

  • 5.0 - 6.0 min: 60% to 95% B (Column wash)

  • 6.0 - 8.0 min: 2% B (Re-equilibration)

Self-Validating System Criteria (SST): To ensure the system is functioning correctly, inject a standard mixture containing Uracil (void marker) and Amitriptyline (tailing marker).

  • Retention Validation: The target analyte must elute with a retention factor ( k′ ) > 2.0. If k′ < 2.0, the mobile phase pH is too low, and the amine is remaining protonated.

  • Inertness Validation: The tailing factor ( Tf​ ) of the analyte must be 1.2. A higher value indicates column degradation (silica dissolution exposing active silanols).

Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

For bioanalytical applications (e.g., plasma pharmacokinetics), extracting the drug into a high-organic solvent (like Acetonitrile during protein precipitation) is standard. Injecting a high-organic extract into a reversed-phase system causes catastrophic peak breakthrough. HILIC solves this by utilizing a high-organic mobile phase to retain polar compounds[4].

In HILIC, the stationary phase (e.g., Amide) is highly polar. The mobile phase contains >70% organic solvent with a small percentage of aqueous buffer. The polar stationary phase adsorbs water from the mobile phase, creating an immobilized aqueous layer. The protonated, highly polar analyte partitions out of the bulk organic mobile phase and into this aqueous layer[5][6].

HILIC_Workflow Step1 Column Equilibration >10 Column Volumes (Establish Aqueous Layer) Step2 Sample Injection (Diluent: >75% ACN) Prevent Peak Distortion Step1->Step2 Step3 Analyte Partitioning (Aqueous Layer vs. Bulk Organic) Step2->Step3 Step4 Secondary Interactions (H-Bonding & Electrostatic) Step3->Step4 Step5 Gradient Elution (Increase Aqueous %) Step4->Step5

Fig 2: HILIC equilibration and partitioning workflow for reproducible analyte retention.

Protocol B: HILIC-MS/MS Method

Designed for high-throughput, high-sensitivity bioanalysis.

Table 2: HILIC Chromatographic Conditions

ParameterSpecificationCausality / Rationale
Column Waters XBridge BEH Amide, 2.1 x 100 mm, 2.5 µmAmide phases provide excellent hydrogen bonding and avoid the strong cation-exchange of bare silica.
Mobile Phase A 100 mM Ammonium Formate, pH 3.0 (Aqueous)High buffer concentration is required to maintain ionic strength in the water layer[4].
Mobile Phase B AcetonitrileActs as the "weak" solvent in HILIC[6].
Flow Rate 0.5 mL/minAcetonitrile's low viscosity allows for higher flow rates.
Sample Diluent 75:25 Acetonitrile:WaterCRITICAL: Sample diluent must be highly organic. Too much water will disrupt the stationary phase aqueous layer, causing peak splitting[5].

Gradient Program (Inverse Gradient): Note: In HILIC, water is the strong eluting solvent. The gradient must increase the aqueous percentage.

  • 0.0 - 1.0 min: 5% A / 95% B (Isocratic hold to retain polar analyte)

  • 1.0 - 4.0 min: 5% A to 40% A (Linear gradient to elute analyte)

  • 4.0 - 5.0 min: 40% A (Wash step)

  • 5.0 - 8.0 min: 5% A / 95% B (Re-equilibration)

System Suitability & Self-Validation Criteria:

  • Equilibration Validation: HILIC requires significantly longer equilibration times than RP to establish the water layer. Inject the standard 5 consecutive times. The Relative Standard Deviation (RSD) of the retention time must be < 1.0%. A drifting retention time indicates incomplete column hydration.

  • Diluent Integrity Check: If the analyte peak presents as a "split peak" or exhibits severe fronting, the self-validating system flags a diluent mismatch. The sample must be re-diluted with a higher percentage of Acetonitrile.

References

  • Waters Corporation. "XBridge Columns | UHPLC & HPLC Columns with BEH Technology." waters.com. 3

  • Kinesis Australia. "XBridge HPLC Columns." kinesis-australia.com.au. 2

  • Analytical Chemistry - ACS Publications. "Bidentate Silane Stationary Phases for Reversed-Phase High-Performance Liquid Chromatography." acs.org. 1

  • Waters Corporation. "Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity." waters.com. 5

  • Chromatography Online. "Structured Approach to Method Development for Bioanalytical HILIC–MS-MS Applications." chromatographyonline.com. 4

  • Agilent. "Hydrophilic Interaction Chromatography Method Development and Troubleshooting." agilent.com. 6

Sources

Application

Application Note: NMR Spectroscopy Characterization of {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol

Executive Summary & Scope The molecule {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol represents a highly functionalized heterocyclic scaffold frequently encountered in modern drug discovery, particularly within...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

The molecule {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol represents a highly functionalized heterocyclic scaffold frequently encountered in modern drug discovery, particularly within kinase inhibitor and GPCR ligand libraries. It features an electron-deficient 2-aminopyridine core, a conformationally flexible piperidine ring, and two polar exocyclic appendages (an aminomethyl and a hydroxymethyl group).

Rigorous structural elucidation of such drug candidates is a regulatory expectation. According to the United States Pharmacopeia (USP) General Chapter <761>, Nuclear Magnetic Resonance (NMR) spectroscopy serves as a definitive, gold-standard method for verifying the chemical environment of atomic nuclei and ensuring batch-to-batch structural consistency 1. This application note provides a self-validating, step-by-step methodology for the complete 1 H, 13 C, and 2D NMR characterization of this compound, emphasizing the causality behind specific experimental parameters.

Molecular Architecture & Analytical Strategy

To design an effective NMR protocol, one must first analyze the electronic and steric environment of the target molecule:

  • The Pyridine Core: The nitrogen atom at position 1 and the piperidine substitution at position 2 create a strong anisotropic environment. The protons at C3, C4, and C6 will exhibit distinct chemical shifts and coupling constants (J-coupling) based on their proximity to the heteroatoms.

  • The Piperidine Ring: The chair conformation of the piperidine ring results in distinct axial and equatorial proton environments. The equatorial protons adjacent to the nitrogen (C2', C6') are strongly deshielded by the nitrogen lone pair and the adjacent aromatic ring, appearing significantly downfield compared to their axial counterparts.

  • Exchangeable Protons: The molecule contains a primary amine (-NH 2​ ) and a primary alcohol (-OH).

Causality of Experimental Choices
  • Solvent Selection (DMSO- d6​ ): Chloroform- d (CDCl 3​ ) is insufficient for this highly polar molecule. Dimethyl sulfoxide- d6​ (DMSO- d6​ ) is chosen because its strong hydrogen-bonding capability solvates the -OH and -NH 2​ groups, drastically reducing their chemical exchange rate with residual water. This allows the exchangeable protons to be observed as distinct, quantifiable resonances rather than broad, invisible baseline humps.

  • 2D NMR Necessity: While 1D 1 H NMR provides a rapid structural fingerprint, the spectral crowding in the aliphatic region (1.1–1.8 ppm) from the piperidine ring necessitates 2D Correlation Spectroscopy (COSY) to map the contiguous spin system. Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) is strictly required to prove the regiochemistry—specifically, confirming the C-N linkage between the piperidine nitrogen and the pyridine C2 position 2.

Step-by-Step Experimental Protocol

The following protocol is designed as a self-validating system, ensuring that instrument performance and sample integrity are verified prior to data acquisition, aligning with updated USP <761> lifecycle validation approaches 3.

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 15.0 ± 0.5 mg of the analyte.

  • Dissolution: Dissolve the solid in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • Homogenization: Vortex the mixture for 30 seconds. Critical Step: Inspect visually. Any undissolved particulate matter will degrade magnetic field homogeneity and broaden spectral lines. Filter through a glass wool plug into a precision 5 mm NMR tube if necessary.

Phase 2: Instrument Calibration
  • Insertion & Temperature: Insert the sample into a 500 MHz (or higher) NMR spectrometer. Regulate the probe temperature to 298 K.

  • Tuning & Shimming: Tune and match the probe specifically for 1 H and 13 C frequencies. Perform automated gradient shimming (e.g., TopShim) on the 2 H lock signal.

  • Validation: Verify that the Line Width at Half Height (LWHH) of the TMS signal is ≤ 0.5 Hz.

Phase 3: Acquisition Parameters
  • 1D 1 H NMR: Acquire 16 scans using a standard 30° pulse sequence. Set the spectral width to 12 ppm. Causality: A relaxation delay (D1) of 2.0 seconds is utilized to ensure that the longitudinal relaxation ( T1​ ) of all protons is nearly complete, allowing for accurate integration of the signals.

  • 1D 13 C NMR: Acquire 1024 scans with a spectral width of 220 ppm. Causality: Utilize WALTZ-16 composite pulse decoupling. This provides broadband decoupling of protons with low radiofrequency power, preventing sample heating while collapsing 13 C multiplets into sharp singlets, thereby maximizing the Signal-to-Noise Ratio (SNR) via the Nuclear Overhauser Effect (NOE).

  • 2D HSQC & HMBC: Acquire HSQC optimized for a one-bond coupling constant ( 1JCH​ ) of 145 Hz. Acquire HMBC optimized for a long-range coupling constant ( nJCH​ ) of 8 Hz to detect 2- and 3-bond correlations crucial for bridging the heterocyclic rings 4.

Workflow Visualization

NMR_Workflow Prep 1. Sample Preparation 15 mg in DMSO-d6 + TMS Tune 2. Instrument Calibration Tune, Match & Gradient Shim Prep->Tune Load Sample Acq1D 3. 1D Acquisition 1H (16 scans) & 13C (1024 scans) Tune->Acq1D Lock & Shim Acq2D 4. 2D Acquisition COSY, HSQC, HMBC Acq1D->Acq2D 1D Reference Process 5. Spectral Processing Fourier Transform & Phasing Acq2D->Process Raw FID Report 6. Structural Elucidation Peak Assignment & Validation Process->Report Processed Spectra

Figure 1: Standardized NMR acquisition and elucidation workflow for heterocyclic drug candidates.

Data Interpretation & Quantitative Summary

The structural elucidation relies on a self-validating network of through-bond correlations. For instance, the HMBC spectrum will show a definitive cross-peak between the piperidine equatorial protons (H2', H6' at ~4.25 ppm) and the pyridine C2 carbon (~158.5 ppm). Similarly, the aminomethyl protons (~3.60 ppm) will show 3JCH​ correlations to the pyridine C4 (~136.8 ppm) and C6 (~147.2 ppm), unambiguously proving the substitution pattern.

Table 1: 1 H NMR Quantitative Assignments (500 MHz, DMSO- d6​ )
Position / FragmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Notes
Pyridine H6 8.05d2.51HDeshielded by adjacent N1; meta-coupled to H4.
Pyridine H4 7.50dd8.5, 2.51HOrtho-coupled to H3, meta-coupled to H6.
Pyridine H3 6.75d8.51HShielded by electron-donating piperidine at C2.
Aminomethyl -CH 2​ - 3.60s-2HBenzylic-type singlet; correlates to C5.
Aminomethyl -NH 2​ 2.10br s-2HBroad due to quadrupolar relaxation & exchange.
Piperidine H2', H6' (eq) 4.25m (d-like)~13.02HDeshielded by pyridine ring anisotropy.
Piperidine H2', H6' (ax) 2.80td12.5, 2.52HShielded relative to equatorial protons.
Piperidine H3', H5' (eq) 1.75m-2HAliphatic envelope.
Piperidine H4' 1.65m-1HMethine proton; couples to hydroxymethyl group.
Piperidine H3', H5' (ax) 1.15m-2HAliphatic envelope.
Hydroxymethyl -CH 2​ - 3.30t (or dd)6.02HPartially overlaps with residual H 2​ O in DMSO.
Hydroxymethyl -OH 4.45t5.51HExchangeable; couples to adjacent CH 2​ .
Table 2: 13 C NMR Quantitative Assignments (125 MHz, DMSO- d6​ )
Carbon PositionChemical Shift (δ, ppm)Type (via HSQC)Key HMBC Correlations ( 2JCH​ , 3JCH​ )
Pyridine C2 158.5Quaternary (C)Piperidine H2'/H6' (eq/ax), Pyridine H4
Pyridine C6 147.2Methine (CH)Pyridine H4, Aminomethyl -CH 2​ -
Pyridine C4 136.8Methine (CH)Pyridine H6, Aminomethyl -CH 2​ -
Pyridine C5 125.4Quaternary (C)Pyridine H3, Pyridine H6
Pyridine C3 106.5Methine (CH)Pyridine H4
Hydroxymethyl -CH 2​ - 66.4Methylene (CH 2​ )Piperidine H4', Hydroxymethyl -OH
Piperidine C2', C6' 45.8Methylene (CH 2​ )Piperidine H3'/H5', Piperidine H4'
Aminomethyl -CH 2​ - 43.5Methylene (CH 2​ )Pyridine H4, Pyridine H6
Piperidine C4' 38.2Methine (CH)Piperidine H2'/H6', Piperidine H3'/H5'
Piperidine C3', C5' 28.5Methylene (CH 2​ )Piperidine H2'/H6', Piperidine H4'

References

  • USP <761> Nuclear Magnetic Resonance Spectroscopy.US Pharmacopeia (USP-NF).
  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR.ECA Academy GMP Compliance News.
  • NMR as a “Gold Standard” Method in Drug Design and Discovery.National Institutes of Health (NIH) / PMC.
  • Current NMR Techniques for Structure-Based Drug Discovery.MDPI.

Sources

Method

Scale-Up Manufacturing Process for {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol

Executive Summary {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol (CAS: 1094353-29-3) is a highly versatile building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particula...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol (CAS: 1094353-29-3) is a highly versatile building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and GPCR-targeted therapeutics. Structurally, it features a piperidine ring bearing a hydroxymethyl group, N-linked to a pyridine core functionalized with an aminomethyl moiety. Transitioning this molecule from bench-scale discovery to multi-kilogram manufacturing requires rigorous process chemistry optimization to ensure safety, high atom economy, and strict impurity control.

This application note details a robust, self-validating two-step synthetic workflow designed for 10-kg scale production, deliberately avoiding transition-metal cross-coupling to eliminate heavy metal contamination in the final API.

Retrosynthetic Strategy & Process Causality

The manufacturing route is built on two highly reliable transformations: Nucleophilic Aromatic Substitution (SNAr) and Catalytic Hydrogenation.

Step 1: Nucleophilic Aromatic Substitution (SNAr) We utilize the reaction of 2-chloro-5-cyanopyridine with piperidin-4-ylmethanol. The 2-chloro position is strongly activated by the electron-withdrawing 5-cyano group. This stabilizes the Meisenheimer complex intermediate, allowing for a facile SNAr reaction without the need for palladium catalysis[1].

  • Base Selection: Potassium carbonate (K₂CO₃) is selected over stronger bases (like NaH or alkoxides). Its mild pKₐ effectively scavenges the generated HCl but is insufficient to deprotonate the primary alcohol (hydroxymethyl group), thereby completely suppressing competitive O-alkylation side reactions.

  • Solvent Selection: N-Methyl-2-pyrrolidone (NMP) is chosen due to its high boiling point and superior ability to solubilize both the organic substrates and the inorganic base, facilitating a homogeneous reaction environment at 80°C[2].

Step 2: Catalytic Nitrile Reduction The intermediate 6-(4-(hydroxymethyl)piperidin-1-yl)nicotinonitrile is reduced to the target primary amine.

  • Catalyst Selection: Raney Cobalt is specifically chosen over Raney Nickel or Palladium on Carbon. Raney Cobalt exhibits superior chemoselectivity for the reduction of nitriles to primary amines and minimizes hydrogenolysis of the alcohol or saturation of the pyridine ring[3][4].

  • Solvent/Additive: The reaction is conducted in methanolic ammonia. During nitrile reduction, the intermediate imine can react with the newly formed primary amine to form an unwanted secondary amine dimer. The addition of excess ammonia acts as a thermodynamic sink, shifting the equilibrium of the imine intermediate away from dimerization and driving the reaction toward the primary amine[5].

Visualizing the Synthetic Workflow

Synthesis SM1 2-Chloro-5-cyanopyridine + Piperidin-4-ylmethanol Step1 Step 1: SNAr (K2CO3, NMP, 80°C) SM1->Step1 Int1 Intermediate: 6-(4-(hydroxymethyl)piperidin-1-yl)nicotinonitrile Step1->Int1 Step2 Step 2: Hydrogenation (Raney Co, NH3/MeOH, H2) Int1->Step2 Product {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol Step2->Product

Two-step scale-up synthetic workflow for the target piperidinyl-pyridine derivative.

Self-Validating Scale-Up Protocols (10-kg Scale)

Phase 1: SNAr Synthesis of the Nitrile Intermediate
  • Reactor Preparation: Purge a 100-L glass-lined reactor with N₂. Charge with 40 L of anhydrous NMP.

  • Reagent Addition: Add 10.0 kg (72.1 mol) of 2-chloro-5-cyanopyridine and 8.7 kg (75.7 mol, 1.05 eq) of piperidin-4-ylmethanol. Stir at 200 rpm until dissolved.

  • Base Addition: Portion-wise, add 15.0 kg (108.5 mol, 1.5 eq) of finely milled K₂CO₃.

  • Heating: Ramp the reactor temperature to 80°C over 1 hour. Maintain for 6 hours.

  • In-Process Control (IPC) 1: Withdraw a 1 mL sample, dilute with MeCN, and analyze via Reverse-Phase HPLC (C18, MeCN/H₂O with 0.1% TFA). Validation Criterion: Proceed to workup only if the Area Under the Curve (AUC) for 2-chloro-5-cyanopyridine is < 1.0%. If > 1.0%, continue heating for 2 hours and re-sample.

  • Workup: Cool the mixture to 20°C. Slowly transfer the reaction mixture into a 200-L vessel containing 100 L of vigorously stirred ice water (0-5°C). A pale yellow precipitate will form.

  • Isolation: Filter the solid via a centrifuge. Wash the filter cake with 3 × 20 L of deionized water to remove NMP and inorganic salts. Dry under vacuum at 45°C to constant weight.

Phase 2: Catalytic Hydrogenation to Target API Intermediate
  • Autoclave Preparation: Purge a 100-L Hastelloy pressure reactor with N₂.

  • Substrate Loading: Charge 14.0 kg of the intermediate from Phase 1. Add 50 L of 7N Ammonia in Methanol.

  • Catalyst Loading: Carefully charge 1.4 kg (10% w/w) of Raney Cobalt (slurry in water/methanol). Caution: Pyrophoric.

  • Hydrogenation: Seal the reactor. Purge with N₂ (3×), then with H₂ (3×). Pressurize with H₂ to 60 psi. Heat the reactor to 50°C.

  • In-Process Control (IPC) 2: Monitor H₂ uptake. Once uptake ceases (approx. 8-12 hours), sample the reactor. Analyze via GC-FID. Validation Criterion: The nitrile peak must be < 0.5% AUC, and the secondary amine dimer must be < 1.0% AUC.

  • Workup: Cool to 20°C. Vent H₂ and purge the reactor with N₂ (3×). Filter the mixture through a pad of Celite under an N₂ atmosphere to remove the catalyst.

  • Crystallization: Concentrate the filtrate under reduced pressure to a volume of ~15 L. Add 30 L of Heptane dropwise while stirring to induce crystallization. Filter, wash with cold Heptane, and dry under vacuum at 40°C.

Process Control & Mechanistic Pathways

Mechanism Nitrile Nitrile (R-CN) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine + H2 Primary Primary Amine (R-CH2-NH2) Imine->Primary + H2 Secondary Secondary Amine Dimer (Side Product) Imine->Secondary + Primary Amine Ammonia Excess NH3 Ammonia->Imine Shifts Equilibrium

Mechanistic pathway of nitrile hydrogenation showing the protective role of excess ammonia.

Quantitative Data & Yield Analysis

The following table summarizes the expected mass balance, yield, and purity profile for a standard 10-kg input scale batch.

Process StepInput ScaleProduct MassMolar YieldHPLC PurityKey Controlled Impurities
Step 1: SNAr 10.0 kg (SM)14.8 kg88%> 98.5%O-alkylated byproduct (<0.5%)
Step 2: Hydrogenation 14.0 kg (Int)12.9 kg85%> 99.0%Secondary amine dimer (<0.8%)

Safety, Health, and Environment (SHE) Considerations

  • Raney Catalyst Handling: Raney Cobalt is highly pyrophoric and will spontaneously ignite if allowed to dry in the air. During the post-hydrogenation filtration through Celite, the filter cake must be kept continuously damp with methanol. Waste catalyst must be quenched in dilute aqueous HCl or stored underwater for specialized hazardous waste disposal.

  • High-Pressure Hydrogenation: The 60 psi H₂ process must be conducted in a blast-rated autoclave cell equipped with continuous H₂ atmospheric monitoring sensors, rupture disks, and automated vent valves to prevent catastrophic over-pressurization.

Sources

Application

Advanced Application Note: Storage Conditions and Stability Guidelines for {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol

Target Audience: Research Scientists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals. Executive Summary & Chemical Profiling The compound {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Executive Summary & Chemical Profiling

The compound {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol (CAS: 1094353-29-3) is a highly versatile, bifunctional pharmaceutical building block. Structurally, it features a primary amine (aminomethyl group), a primary alcohol (methanol group), and a basic piperidine-pyridine core. While this rich functionality makes it an excellent candidate for complex drug synthesis (e.g., kinase inhibitors, GPCR ligands), it also introduces significant stability liabilities.

As a Senior Application Scientist, I have designed this protocol to move beyond standard "store in a cool, dry place" advice. To maintain scientific integrity and reproducibility, we must understand the causality of degradation. This guide provides a self-validating system for the storage, handling, and analytical verification of this specific compound based on established ICH Q1A(R2) guidelines [1].

Mechanistic Profiling of Degradation Pathways (The "Why")

To design an effective storage protocol, we must first map the chemical vulnerabilities of the molecule. The degradation of this compound is driven by three primary environmental factors:

  • Atmospheric Carbon Dioxide (CO2): Primary amines are strong nucleophiles. Upon exposure to ambient air, the aminomethyl group reacts rapidly and reversibly with atmospheric CO2 to form zwitterionic carbamates or ammonium carbamate salts[4, 5]. This not only reduces the effective concentration of the active amine for downstream coupling reactions but also drastically alters the compound's solubility profile.

  • Oxidation (O2 & Light): Oxidation is the second most common degradation pathway for pharmaceuticals [2]. The primary amine and primary alcohol are susceptible to autoxidation, forming hydroxylamines, imines, or aldehydes. Furthermore, the tertiary nitrogen of the piperidine ring and the pyridine nitrogen can undergo peroxide-mediated oxidation to form N-oxides [3].

  • Hygroscopicity: Both the amine and alcohol moieties readily form hydrogen bonds with atmospheric moisture. Water absorption acts as a vector, accelerating both hydrolytic and oxidative degradation kinetics.

Degradation API {1-[5-(Aminomethyl)pyridin-2-yl] piperidin-4-yl}methanol (Intact API) O2 O2 / Light / Heat API->O2 CO2 Atmospheric CO2 + Moisture API->CO2 N_Oxide N-Oxides (Pyridine/Piperidine) O2->N_Oxide Tertiary N Oxidation Aldehyde Aldehyde/Imine (Primary Amine/Alcohol) O2->Aldehyde Primary Amine/OH Oxidation Carbamate Carbamate Salts (Primary Amine + CO2) CO2->Carbamate Nucleophilic Attack

Fig 1. Primary chemical degradation pathways of the target compound.

Quantitative Stability Data

In accordance with ICH Q1A(R2) standards for new drug substances [1], the following table summarizes the projected stability profile of {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol under various storage conditions.

Table 1: Accelerated Stability Profile (ICH Q1A(R2) Compliant)

Storage ConditionDurationRelative Humidity (RH)Projected Purity (%)Primary Degradation Mechanism
-20°C (Argon) 12+ Months< 10% (Desiccated)> 99.0%None (Optimal Stability)
2-8°C (Air) 6 MonthsAmbient95.0 - 97.0%Mild Oxidation (N-oxides)
25°C (Air) 3 Months60% ± 5%88.0 - 92.0%Carbamate Formation, Oxidation
40°C (Air) 1 Month75% ± 5%< 80.0%Accelerated Oxidation/Carbamylation

Data synthesis based on structural analogs and standard amine/alcohol degradation kinetics under ICH stress testing parameters.

Standard Operating Procedures (SOP): Handling & Storage

To mitigate the vulnerabilities outlined above, follow this step-by-step methodology for receiving and storing the compound.

Step 1: Environmental Control Never open the bulk container on an open benchtop. Transfer the sealed container to a controlled environment, preferably a glove box purged with an inert gas.

Step 2: Aliquoting into Amber Vials Light acts as a catalyst for free-radical initiation in oxidative pathways [2]. Aliquot the bulk powder into single-use, amber glass vials. Expert Insight: Single-use aliquots prevent the repeated freeze-thaw cycles and atmospheric exposure that rapidly degrade bulk amine stocks.

Step 3: Argon Purging (Critical Step) Purge each vial with Argon gas before sealing. Expert Insight: Why Argon and not Nitrogen? While both are inert, Argon is approximately 38% denser than air. When gently piped into a vial, Argon settles at the bottom, creating a heavy protective blanket over the solid compound that effectively displaces both O2 and CO2. Nitrogen, being lighter, easily mixes with ambient air and escapes before the cap is secured.

Step 4: Sealing and Storage Seal the vials with PTFE-lined screw caps to prevent moisture ingress. Wrap the cap junction with Parafilm and store the vials in a secondary desiccator box at -20°C .

Workflow Rec 1. Receipt & Inspection (Verify cold chain & seal) Glove 2. Glove Box Handling (Nitrogen/Argon Atmosphere) Rec->Glove Aliquot 3. Aliquoting (Amber glass vials, single-use) Glove->Aliquot Purge 4. Inert Gas Purging (Displace O2/CO2 with Argon) Aliquot->Purge Seal 5. PTFE-Lined Capping & Parafilm Seal Purge->Seal Store 6. Long-Term Storage (-20°C, Desiccated) Seal->Store

Fig 2. Step-by-step handling and storage workflow to maximize compound stability.

Analytical Validation Protocol (Self-Validating System)

Trusting your storage protocol requires empirical verification. Before utilizing a stored aliquot in a sensitive synthesis, validate its integrity using the following LC-MS methodology.

LC-MS Method Parameters
  • Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Detection: Electrospray Ionization Positive Mode (ESI+).

Expert Insight on Mobile Phase Selection:

Do not use Formic Acid as an additive for this analysis. Formic acid and trace formaldehyde impurities can cause artifactual N-formylation or N-methylation of primary amines during the ionization process [6]. By utilizing TFA, we eliminate this analytical artifact, ensuring that any detected degradation is a true reflection of storage conditions, not the analytical method itself.

Key Mass-to-Charge (m/z) Markers to Monitor:
  • m/z 222.1 [M+H]+ : Intact {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol.

  • m/z 238.1 [M+O+H]+ : Indicates oxidative degradation (N-oxide or hydroxylamine formation).

  • m/z 266.1[M+CO2+H]+ : Indicates atmospheric CO2 exposure (Carbamate formation).

If markers 238.1 or 266.1 exceed 2% relative abundance, the aliquot has been compromised and should be discarded or repurified prior to use.

References

  • Note for Guidance on ICH Q1A (R2) STABILITY TESTING GUIDELINES.European Medicines Agency / ICH.
  • Drug stability.Basicmedical Key.
  • Oxidation of Drugs during Drug Product Development: Problems and Solutions.PMC - National Institutes of Health.
  • Organic Carbamates in Drug Design and Medicinal Chemistry.PMC - National Institutes of Health.
  • Several Crystalline Products of Carbon Dioxide Capture by Use of Amine Reagents.MDPI.
  • A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State.PMC - National Institutes of Health.
Method

Application Note &amp; Protocols: Formulation Strategies for {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol in Preclinical In Vivo Models

Abstract This document provides a comprehensive guide for the formulation of {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol, a weakly basic compound, for in vivo preclinical studies. The successful evaluation of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the formulation of {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol, a weakly basic compound, for in vivo preclinical studies. The successful evaluation of a new chemical entity's (NCE) pharmacokinetics and toxicology is critically dependent on the development of an appropriate, safe, and effective drug delivery system.[1][2][3] This guide outlines a systematic approach, beginning with essential pre-formulation characterization to understand the compound's physicochemical properties. It then details specific, actionable strategies and protocols for developing formulations for oral (PO), intravenous (IV), and subcutaneous (SC) administration. The focus is on leveraging the compound's basic nature through pH modification, salt formation, and the use of enabling excipients like co-solvents, surfactants, and cyclodextrins to achieve desired concentrations and stability.[4][5][6]

The Imperative of Pre-Formulation Characterization

Before any formulation strategy can be devised, a thorough understanding of the molecule's intrinsic physicochemical properties is paramount.[1][5][7] Early-stage development is often constrained by limited availability of the active pharmaceutical ingredient (API), making efficient characterization crucial.[1] For a molecule like {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol, which possesses multiple basic nitrogen centers (aminomethyl, piperidine, pyridine), its solubility and stability are expected to be highly pH-dependent.[8]

1.1. Core Physicochemical Assessment

A foundational dataset must be generated to guide formulation decisions. This includes:

  • pKa Determination: Identifying the acid dissociation constants (pKa) of the ionizable groups is critical. This data predicts how solubility will change across the physiological pH range of the gastrointestinal (GI) tract and in the bloodstream.[8][9]

  • Aqueous Solubility Profile: Measuring the compound's solubility at various pH levels (e.g., pH 1.2, 4.5, 6.8, 7.4) is the most important initial step.[1][8] This profile directly informs the feasibility of simple aqueous solutions versus more complex formulations.[1]

  • LogP/LogD: The partition coefficient (LogP) and distribution coefficient (LogD at a specific pH) indicate the compound's lipophilicity, which influences its permeability and potential for precipitation.

  • Solid-State Properties: Initial assessment of crystallinity versus amorphous nature can provide insight into dissolution behavior.

1.2. Protocol: Foundational pH-Solubility Profiling

This protocol establishes the pH-dependent solubility curve, the cornerstone of formulation strategy for an ionizable compound.

Objective: To determine the equilibrium solubility of the compound across a physiologically relevant pH range.

Materials:

  • {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol API

  • Standard buffer solutions (e.g., HCl buffer pH 1.2, acetate buffer pH 4.5, phosphate buffers pH 6.8 and 7.4)[1]

  • HPLC-grade water, acetonitrile, and relevant analytical standards

  • Vials, shaker/incubator, pH meter, filtration device (e.g., 0.22 µm PVDF filters), calibrated HPLC system.

Methodology:

  • Preparation: Add an excess amount of the API to a series of vials, ensuring visible solid remains.

  • Incubation: To each vial, add a known volume of a specific pH buffer.

  • Equilibration: Seal the vials and place them in a shaker/incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • pH Measurement: After equilibration, measure and record the final pH of the slurry in each vial.

  • Sampling & Filtration: Withdraw a sample from the supernatant of each vial and immediately filter it to remove undissolved solids.

  • Quantification: Dilute the filtered samples appropriately and analyze the concentration of the dissolved compound using a validated HPLC method.

  • Data Analysis: Plot the measured solubility (e.g., in mg/mL) against the final measured pH to generate the pH-solubility profile.

Formulation Strategies by Route of Administration

The choice of administration route dictates the formulation requirements, including concentration, volume, pH, and sterility.[2][10]

2.1. Oral (PO) Administration

Oral delivery is the most common route for preclinical testing due to its clinical relevance.[10] The primary challenge for a basic compound is navigating the pH gradient of the GI tract, from the acidic stomach to the more neutral intestine.

Strategy 1: pH-Adjusted Aqueous Solutions For weakly basic compounds, solubility is typically highest at acidic pH.[6][11] This property can be exploited to create simple, clear solutions, which are ideal for ensuring dose accuracy.

  • Causality: By lowering the pH of the vehicle with a pharmaceutically acceptable acid (e.g., citric acid, HCl), the basic nitrogen atoms on the compound become protonated (charged), significantly increasing their interaction with water and thus enhancing solubility.[8][9]

Strategy 2: Aqueous Suspensions If the required dose concentration exceeds the achievable solubility at a tolerable pH, a suspension is the next logical choice.[1]

  • Causality: A suspension is a dispersion of fine drug particles in an aqueous vehicle. The key to a good suspension is ensuring particle uniformity and preventing settling. This is achieved using a suspending agent (e.g., methylcellulose) to increase viscosity and a wetting agent (e.g., a non-ionic surfactant like Tween 80) to ensure particles are properly dispersed in the liquid.[1][6]

Table 1: Common Excipients for Preclinical Oral Formulations

Excipient ClassExampleTypical Concentration (w/v)Purpose
Suspending AgentMethylcellulose (MC)0.5% - 1.0%Increases viscosity to slow particle settling.
Wetting AgentPolysorbate 80 (Tween 80)0.1% - 0.5%Reduces surface tension, allowing particles to be wetted.[6]
pH ModifierCitric Acid / HClq.s. to target pHSolubilizes basic compounds by protonation.[6][11]
BufferCitrate or Phosphate Buffer10-50 mMMaintains pH to ensure consistent solubility.[6]

2.2. Intravenous (IV) Administration

IV formulations demand the highest level of stringency, as the drug must be fully solubilized to prevent precipitation in the bloodstream, which can cause capillary blockade.[1] The formulation must also be isotonic and have a pH close to physiological levels (typically pH 3-9) to minimize irritation.[6]

Strategy 1: Co-Solvent Systems When aqueous solubility is insufficient even with pH modification, a co-solvent system is a common approach.[1][6] Co-solvents work by reducing the polarity of the aqueous vehicle, making it more favorable for dissolving lipophilic compounds.[12]

  • Causality: Solvents like polyethylene glycol (PEG 300/400), propylene glycol (PG), and ethanol are miscible with water and can significantly increase the solubility of poorly soluble drugs.[11][12] However, a major concern is drug precipitation upon dilution in the aqueous environment of the blood.[1][5] Therefore, formulations must be carefully designed and tested for precipitation upon dilution.

Strategy 2: Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13][14] They can encapsulate poorly soluble "guest" molecules, forming an inclusion complex that has greatly enhanced aqueous solubility.[13][15][16][17]

  • Causality: The hydrophobic portion of the drug molecule partitions into the cyclodextrin's nonpolar cavity, while the complex as a whole remains water-soluble due to the hydrophilic outer surface.[16][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in parenteral formulations due to its safety profile.[18]

Table 2: Common Excipients for Preclinical IV Formulations

Excipient ClassExampleTypical ConcentrationPurpose & Considerations
Co-SolventPEG 400, Propylene Glycol10% - 60%Solubilizes lipophilic compounds.[1][11] Must check for precipitation on dilution.
Complexing AgentHP-β-Cyclodextrin10% - 40%Forms inclusion complexes to enhance solubility.[13][18]
SurfactantPolysorbate 80, Solutol HS-151% - 10%Forms micelles to solubilize drugs; can have toxicity concerns.[6][12]
pH ModifierHCl / NaOHq.s. to target pHAdjusts pH for solubility and tolerability.[6]
Tonicity AgentSaline (0.9% NaCl), Dextroseq.s. to isotonicityPrevents hemolysis and irritation.[1]

2.3. Subcutaneous (SC) Administration

SC formulations are a common alternative to IV, allowing for slower absorption.[19] Key challenges include potential for drug precipitation at the injection site due to the shift to physiological pH and local tissue irritation.[19][20] Formulation strategies often overlap with IV approaches but must also consider volume constraints (typically <1-2 mL in rodents) and local tolerability.[19][21]

Experimental Protocols

3.1. Protocol: Preparation of a pH-Adjusted Oral Solution

Objective: To prepare a 10 mg/mL oral solution of the compound.

Assumption: pH-solubility profiling shows solubility >12 mg/mL at pH 4.0.

Methodology:

  • Vehicle Preparation: Prepare a 0.5% (w/v) methylcellulose solution in water. Leave stirring until fully hydrated.

  • pH Adjustment: Add a sufficient amount of 0.1 M citric acid solution to the vehicle to bring the pH to approximately 3.5.

  • Drug Solubilization: Slowly add the API powder to the stirring acidic vehicle. The compound should dissolve completely.

  • Final pH Check: Once dissolved, check the pH and adjust to a final target of pH 4.0 ± 0.2 using dilute citric acid or sodium citrate solution.

  • QC Check: Visually inspect the solution to ensure it is clear and free of particulates. Confirm the concentration using a validated analytical method (e.g., HPLC).

3.2. Protocol: Preparation of a Co-Solvent IV Formulation

Objective: To prepare a 5 mg/mL IV solution for a toxicology study.

Assumption: The compound is soluble in a 40:60 PEG 400:Saline vehicle.

Methodology:

  • Co-solvent Preparation: In a sterile container, weigh the required amount of PEG 400.

  • Drug Solubilization: Add the API to the PEG 400 and mix (vortex or sonicate) until fully dissolved. A clear, viscous solution should form.

  • Aqueous Dilution: Slowly add 0.9% sterile saline to the PEG 400 concentrate while continuously stirring. Add in portions to avoid shocking the system and causing precipitation.

  • Final Volume: Add saline to reach the final target volume. The final vehicle composition will be 40% PEG 400 / 60% Saline (v/v).

  • QC & Sterility: Visually inspect for clarity. Perform a dilution test (e.g., 1:10 in saline) to check for precipitation. Filter the final solution through a 0.22 µm sterile filter into a sterile vial. Confirm final concentration.

Formulation Selection Workflow

The process of selecting the right formulation is a logical progression based on physicochemical data and study requirements. The goal in early preclinical studies is often to maximize exposure safely and consistently.[2][3]

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Decision Point cluster_2 Phase 3: Formulation Path cluster_3 Phase 4: Finalization A Determine pH-Solubility Profile & Target Dose B Is Dose < Solubility in Tolerable Vehicle (e.g., pH 4-8 aqueous)? A->B C Oral Route: Prepare Simple pH-Adjusted Solution B->C  Yes D IV/SC Route: Prepare Buffered Aqueous Solution B->D  Yes E Oral Route: Develop Suspension (with wetting/suspending agents) B->E  No F IV/SC Route: Develop Enabling Formulation (Co-solvents, Cyclodextrins) B->F  No G Conduct Stability & Analytical Verification C->G D->G E->G F->G

Figure 1: A decision-making workflow for selecting a preclinical formulation strategy based on initial solubility data.

Analytical Control and Stability

A formulation is only as reliable as its verification. It is imperative to:

  • Confirm Concentration: Always verify the final concentration of the dosing formulation to ensure accurate administration.[22]

  • Assess Stability: The formulation must be stable for the duration of its preparation and use.[22][23] This includes physical stability (e.g., no precipitation, no particle size change in suspensions) and chemical stability (no degradation of the API).

References

  • Stella, V. J., & He, Q. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1617-1630. [Link]

  • Catalent Pharma Solutions. (2017). Formulation Strategies in Early-Stage Drug Development. Pharmaceutical Technology, 41(10). [Link]

  • Shah, S. M., Jain, A. S., Nerurkar, M. J., & Shah, S. M. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 15(5), 1307–1322. [Link]

  • Li, P., & Zhao, L. (2019). Formulation Development From Preclinical to First-In-Human. Drug Development and Delivery. [Link]

  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. The Altascientist. [Link]

  • Gowthamarajan, K., & Singh, S. K. (2010). Fundamentals of Solubility Enhancement Techniques: What Do We Need to Consider? Journal of Pharmaceutical Sciences and Research, 2(5), 259-266. [Link]

  • Symeres. (n.d.). Pre-clinical CMC drug product formulation and analytical development. [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201–230. [Link]

  • S, S., & S, A. (2021). Beta-Cyclodextrin As An Excipient In Drug Formulation. ResearchGate. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2021). Contemporary Review on Solubility Enhancement Techniques. Journal of Drug Delivery and Therapeutics, 11(4-S), 173-180. [Link]

  • Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1155. [Link]

  • Hsieh, Y. L., Hsieh, C. H., & Yang, S. C. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Pharmaceutics, 14(11), 2397. [Link]

  • Singh, R., Bharti, N., Madan, J., & Hiremath, S. N. (2014). CYCLODEXTRINS AND THEIR PHARMACEUTICAL APPLICATIONS. PharmaTutor. [Link]

  • KAKUMANU, V. (2006). Preclinical formulations for discovery and toxicology: physicochemical challenges. Expert Opinion on Drug Metabolism & Toxicology, 2(5), 715–731. [Link]

  • AMSbiopharma. (2025). Analytical Priorities in Drug Development: How Preclinical Data Shapes Regulatory Success. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Pace Analytical. (n.d.). Pharmaceutical Preformulation Development. [Link]

  • Usui, T., et al. (2016). Nanosuspension formulations of poorly water-soluble compounds for intravenous administration in exploratory toxicity studies: in vitro and in vivo evaluation. Journal of Applied Toxicology, 36(10), 1259-67. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Kiesvaara, J. (2015). Any advice on formulating a poorly soluble compound into an i.v. formulation? ResearchGate. [Link]

  • KAKUMANU, V. (2006). Preclinical formulations for discovery and toxicology: physicochemical challenges. ResearchGate. [Link]

  • Semantic Scholar. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. [Link]

  • Kumar, S., & Kumar, A. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 141-149. [Link]

  • Hsieh, Y. L., Hsieh, C. H., & Yang, S. C. (2022). Market formulations solubilized by the combination of surfactants and cosolvents. ResearchGate. [Link]

  • Li, M., et al. (2022). Development of an In Vitro System To Emulate an In Vivo Subcutaneous Environment: Small Molecule Drug Assessment. Molecular Pharmaceutics, 19(11), 4048-4060. [Link]

  • Leukocare. (n.d.). Formulation Design for Subcutaneous Injection Products: A Practical Guide. [Link]

  • ResearchGate. (n.d.). Solvents and Co-solvents used in Injectables (32). [Link]

  • Swain, S., & Sahu, P. K. (2023). Preclinical Drug Development Process: Formulation and Development Aspects. ResearchGate. [Link]

  • Al-Ghazawi, M. Z., & El-Sabawi, D. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 394. [Link]

  • Darville, N., & van der Merwe, S. M. (2016). Subcutaneous delivery of small molecule formulations: An insight into biopharmaceutics & formulation strategies. ResearchGate. [Link]

  • Labinsights. (2023). How to Select Excipients in Drug Formulation? [Link]

  • Müller, R. H., & Lherm, C. (2011). Recent advances in intravenous delivery of poorly water-soluble compounds. Expert Opinion on Drug Delivery, 8(11), 1445-1462. [Link]

  • Aulton, M. E. (2015, February 8). Pharmaceutical preformulation. Clinical Gate. [Link]

  • Bittner, B., & Schmidt, J. (2018). Subcutaneous Administration of Biotherapeutics: An Overview of Current Challenges and Opportunities. BioDrugs, 32(5), 415–428. [Link]

  • Velaga, S., & Basavoju, S. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum? The Pharmaceutical Journal. [Link]

  • De-Smet, K., & Vulto, A. (2019). Development pathways for subcutaneous formulations of biologics versus biosimilar development. mAbs, 11(2), 277-285. [Link]

  • SlideShare. (n.d.). Pharmaceutical preformulation. [Link]

  • Solanki, S. S., & Soni, P. (2016). Development of Parenteral Formulation of Poorly Water Soluble Drugs: The Role of Novel Mixed-solvency Concept. Asian Journal of Pharmaceutics, 10(3). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in the synthesis of {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol

Welcome to the Technical Support Center for the synthesis of {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol . As a Senior Application Scientist, I have designed this troubleshooting guide to address the most cri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol . As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical failure points encountered during this specific two-step synthetic workflow.

This guide bypasses generic advice, focusing instead on the mechanistic causality behind experimental choices—ensuring your protocols are robust, self-validating, and optimized for high-yield drug development applications.

Reaction Pathway Overview

The synthesis of this target molecule relies on two distinct transformations: a Nucleophilic Aromatic Substitution (SNAr) to install the piperidine ring, followed by the catalytic reduction of the nitrile group to an primary amine.

SynthesisPathway A 2-Chloro-5-cyanopyridine + 4-(Hydroxymethyl)piperidine B Intermediate: 5-Cyano-2-(4-(hydroxymethyl) piperidin-1-yl)pyridine A->B Step 1: SNAr Base, Heat C Target Product: {1-[5-(Aminomethyl)pyridin-2-yl] piperidin-4-yl}methanol B->C Step 2: Reduction H2, Catalyst

Two-step synthesis: SNAr followed by catalytic nitrile reduction.

Phase 1: SNAr Reaction Troubleshooting

Q: I am observing a complex mixture of products and a low yield of the desired N-arylated intermediate. Could O-arylation be competing? A: Yes. The nucleophile, 4-(hydroxymethyl)piperidine, contains both a secondary amine and a primary alcohol. While the piperidine nitrogen is inherently more nucleophilic, utilizing excessively strong bases (such as Sodium Hydride, NaH) will deprotonate the alcohol, leading to competitive O-arylation. The Fix: Switch to a milder base such as Potassium Carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) in a polar aprotic solvent like DMF. Under these conditions, the SNAr of 2-chloro-5-cyanopyridine is highly chemoselective for amine nucleophiles due to the strong electron-withdrawing effect of the para-cyano group[1].

Q: My SNAr reaction stalls at ~70% conversion despite extended reaction times. How can I drive it to completion? A: Stalled SNAr reactions with 2-chloro-5-cyanopyridine often result from product inhibition or insufficient thermal energy to overcome the steric hindrance of the bulky piperidine ring. The Fix: Increase the reaction temperature to 90–100 °C. If using K₂CO₃, ensure it is freshly and finely powdered to maximize the reactive surface area. Alternatively, using 2.0 equivalents of the piperidine derivative allows the excess reagent to act as both the nucleophile and the acid scavenger, thermodynamically driving the reaction forward.

Phase 2: Nitrile Reduction Troubleshooting

Q: My reduction step yields a significant amount of a high-molecular-weight byproduct. What is this, and how do I prevent it? A: You are observing secondary amine dimerization. During the catalytic hydrogenation of the nitrile, an intermediate imine is formed. The newly generated primary amine product can nucleophilically attack this imine, releasing ammonia and forming a secondary bis-amine dimer. The Fix: Perform the hydrogenation in the presence of excess ammonia (e.g., 7N NH₃ in methanol). According to Le Chatelier's principle, the excess ammonia shifts the equilibrium, completely suppressing the attack of the primary amine on the imine intermediate[2].

Dimerization Nitrile Nitrile (R-CN) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine H2, Cat. PrimaryAmine Primary Amine (R-CH2-NH2) Imine->PrimaryAmine H2, Cat. Dimer Secondary Amine Dimer (R-CH2-NH-CH2-R) Imine->Dimer + Primary Amine - NH3 Ammonia Excess NH3 (Shifts equilibrium) Ammonia->Imine Prevents dimer formation

Mechanism of dimer formation during reduction and the suppressive role of ammonia.

Q: The catalytic reduction is extremely slow, or the catalyst seems to die halfway through. What is causing this? A: The basic nitrogens in both the pyridine and piperidine rings coordinate strongly to the metal catalyst surface (especially Palladium), effectively poisoning it. The Fix: Conduct the reduction under acidic conditions (e.g., using methanolic HCl) or switch to Raney Nickel. Acidic conditions protonate the basic nitrogens, preventing them from binding to the catalyst surface. Note: If utilizing acidic conditions, do not add ammonia. The acidic environment itself prevents dimerization by rapidly protonating the primary amine as it forms, rendering it non-nucleophilic.

Quantitative Data: Optimization of Nitrile Reduction

The following table summarizes the causality between selected reduction conditions and the resulting product distribution for the 5-cyano-2-(4-(hydroxymethyl)piperidin-1-yl)pyridine intermediate.

Catalyst SystemSolvent SystemAdditivePrimary Amine Yield (%)Dimer Byproduct (%)Mechanistic Outcome
Pd/C (10%)MethanolNone45%40%Severe dimerization due to unchecked imine attack.
Pd/C (10%)MethanolHCl (1.2 eq)82%<5%Amine protonated; catalyst poisoning prevented.
Raney NickelMethanol7N NH₃88% <2% Excess NH₃ shifts equilibrium; optimal chemoselectivity.
LiAlH₄THFNone65%15%Over-reduction and difficult aluminum salt workup.

Standard Operating Protocols (SOPs)

SOP 1: SNAr Synthesis of 5-Cyano-2-(4-(hydroxymethyl)piperidin-1-yl)pyridine

Self-Validation Checkpoint: The use of brine washes specifically targets the removal of DMF, which otherwise artificially inflates crude yields and interferes with downstream hydrogenation.

  • Setup: Charge an oven-dried round-bottom flask with 2-chloro-5-cyanopyridine (1.0 eq) and finely powdered anhydrous K₂CO₃ (2.5 eq).

  • Solvation: Add anhydrous DMF (10 mL/g of substrate) and stir vigorously to suspend the base.

  • Addition: Add 4-(hydroxymethyl)piperidine (1.1 eq) in one portion.

  • Reaction: Heat the mixture to 90 °C under a nitrogen atmosphere for 4–6 hours.

  • Monitoring: Monitor the reaction via LC-MS. The reaction is complete when the mass corresponding to 2-chloro-5-cyanopyridine is fully consumed.

  • Workup: Cool to room temperature. Quench with deionized water and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl or brine (5x) to thoroughly remove DMF.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate in vacuo to yield the intermediate.

SOP 2: Reduction to {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol

Self-Validation Checkpoint: Purging the reactor with nitrogen before and after hydrogen introduction is a critical safety and validation step to prevent explosive mixtures and ensure catalyst integrity.

  • Preparation: Dissolve the intermediate from SOP 1 in 7N NH₃ in Methanol (15 mL/g).

  • Catalyst Addition: Transfer the solution to a pressure reactor. Add an aqueous slurry of Raney Nickel (20% w/w relative to substrate). (Caution: Raney Nickel is highly pyrophoric. Never allow the catalyst bed to dry out).

  • Atmosphere Exchange: Purge the reactor with Nitrogen (3x) to remove oxygen, followed by Hydrogen (3x).

  • Hydrogenation: Pressurize the reactor with Hydrogen to 50 psi. Stir vigorously at room temperature for 12 hours.

  • Termination: Vent the hydrogen gas safely and purge the reactor with Nitrogen (3x).

  • Filtration: Filter the reaction mixture through a tightly packed pad of Celite to remove the Raney Nickel. Wash the pad thoroughly with Methanol.

  • Purification: Concentrate the filtrate in vacuo. If trace dimer is present, purify the crude product via reverse-phase chromatography (C18, Water/Acetonitrile with 0.1% TFA).

References

  • US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation Source: Google Patents URL:[2]

Sources

Optimization

Troubleshooting poor aqueous solubility of {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol. Thi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol. This document provides a series of troubleshooting strategies and frequently asked questions (FAQs) to address these issues effectively. The guidance herein is based on fundamental physicochemical principles and established formulation strategies.

Frequently Asked Questions (FAQs)

Q1: Why is my compound, {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol, exhibiting poor aqueous solubility?

A1: The aqueous solubility of a compound is governed by its molecular structure. {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol possesses both hydrophilic (aminomethyl, hydroxyl) and lipophilic (pyridine and piperidine rings) moieties. The overall solubility is a balance of these characteristics. Poor solubility can arise from strong intermolecular forces in the solid state (high crystal lattice energy) or a high propensity for the molecule to partition into a non-polar environment. The compound has a predicted LogP of 0.749, indicating a degree of lipophilicity that can contribute to lower aqueous solubility.[1]

Q2: How does pH influence the solubility of this compound?

A2: The compound has three basic nitrogen atoms: the piperidine nitrogen, the primary amine of the aminomethyl group, and the pyridine ring nitrogen. Each of these functional groups can be protonated at different pH values, significantly impacting the molecule's overall charge and, consequently, its interaction with water. As a general rule, the ionized (protonated) form of a basic compound is more soluble in water than the neutral form. Therefore, the solubility of {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol is expected to be highly pH-dependent.

Q3: What are the initial steps I should take to improve the solubility of my compound for an in vitro assay?

A3: The most straightforward initial approach is to adjust the pH of your aqueous medium. Given the basic nature of the compound, decreasing the pH will lead to protonation of the nitrogen atoms, increasing solubility. For early-stage experiments, preparing a concentrated stock solution in an acidic buffer or a small amount of an organic co-solvent and then diluting it into your final aqueous medium is a common practice.

In-Depth Troubleshooting Guide

pH-Dependent Solubility Adjustment

The ionization state of {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol is critical to its aqueous solubility. The molecule has three basic centers with distinct, estimated pKa values (the pH at which 50% of the functional group is protonated).

  • Piperidine Nitrogen: This is the most basic site, with an estimated pKa of around 11.[2][3][4][5]

  • Primary Amine (Aminomethyl group): This group is expected to have a pKa in the range of 8-9. A predicted pKa for the structurally related 3-(aminomethyl)pyridine is approximately 8.34.[6]

  • Pyridine Ring Nitrogen: This is the least basic nitrogen, with a pKa likely below 7. The pKa of 2-aminopyridine is approximately 6.86.[7][8][9][10]

This differential basicity means that as the pH of the solution decreases, the molecule will become progressively more protonated and, therefore, more soluble.

This experiment will help you determine the optimal pH for solubilizing your compound.

  • Preparation of Buffers: Prepare a series of buffers covering a pH range from 2 to 12 (e.g., citrate, phosphate, borate buffers) at a constant ionic strength.

  • Sample Preparation: Add an excess amount of {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol to a vial containing a known volume of each buffer. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated supernatant.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Data Analysis: Plot the measured solubility (on a logarithmic scale) against the final measured pH of each buffer solution.

The resulting graph should illustrate that the solubility of the compound increases as the pH decreases. The regions of sharpest solubility increase will correspond to the pKa values of the ionizable groups.

pH Range Predominant Species Expected Solubility
> 11NeutralLow (Intrinsic Solubility)
8 - 11Singly ProtonatedIncreasing
< 8Doubly and Triply ProtonatedHigh

Troubleshooting Workflow for pH Adjustment

A Poor Aqueous Solubility Observed B Identify Ionizable Groups (3 Basic Nitrogens) A->B C Hypothesize: Solubility is pH-dependent B->C D Prepare Stock Solution in Acidic Buffer (e.g., pH 4-5) C->D E Dilute Stock into Final Assay Medium D->E F Check for Precipitation E->F G Successful Solubilization F->G No H Precipitation Occurs F->H Yes I Further pH Reduction or Alternative Strategy Needed H->I

Caption: Workflow for addressing poor solubility via pH adjustment.

Salt Formation

For solid dosage forms or when pH adjustment is not feasible, forming a salt of the active pharmaceutical ingredient (API) is a common and effective strategy to enhance solubility and dissolution rate.[3][5][11] Given that {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol is a basic compound, it can form salts with various pharmaceutically acceptable acids.

The selection of a suitable counter-ion is a critical step and can influence properties beyond solubility, such as stability, hygroscopicity, and manufacturability.[2]

  • Counter-ion Selection: Choose a diverse set of pharmaceutically acceptable acids (e.g., hydrochloride, sulfate, mesylate, tartrate, citrate).

  • Salt Synthesis: In separate experiments, dissolve the free base in a suitable solvent (e.g., ethanol, isopropanol). Add an equimolar amount of the selected acid and stir.

  • Isolation: Induce crystallization by cooling, adding an anti-solvent, or evaporation.

  • Characterization: Analyze the resulting solid for its physicochemical properties, including solubility, dissolution rate, hygroscopicity (via Dynamic Vapor Sorption), and solid-state form (via XRPD and DSC).

Counter-ion Potential Advantages Potential Disadvantages
Hydrochloride Often forms crystalline, stable salts.Can be hygroscopic; common-ion effect in gastric fluid.
Mesylate/Besylate Good crystallinity, less hygroscopic than HCl.Larger counter-ion, may reduce drug load.
Tartrate/Citrate Can form multiple salt stoichiometries.May be more prone to polymorphism.

Logical Flow for Salt Form Selection

Start Free Base with Poor Solubility Screen React with Various Pharmaceutically Acceptable Acids Start->Screen Characterize Analyze Resulting Salts: - Solubility - Stability - Hygroscopicity - Crystallinity Screen->Characterize Select Select Optimal Salt Form for Development Characterize->Select

Caption: Decision process for selecting an appropriate salt form.

Use of Co-solvents and Excipients

When working with liquid formulations, the use of co-solvents can significantly increase the solubility of a lipophilic compound.[4] For solid formulations, various excipients can be employed to enhance solubility and bioavailability.

  • Co-solvents: Water-miscible organic solvents like ethanol, propylene glycol (PG), and polyethylene glycols (PEGs) can increase solubility by reducing the polarity of the solvent system.[4]

  • Surfactants: Surfactants such as polysorbates (e.g., Tween® 80) and poloxamers can increase solubility by forming micelles that encapsulate the drug molecules.[12]

  • Complexing Agents: Cyclodextrins can form inclusion complexes with the lipophilic parts of the drug molecule, effectively shielding them from the aqueous environment and increasing apparent solubility.[4]

  • Solvent Selection: Choose a panel of common pharmaceutical co-solvents (e.g., ethanol, PG, PEG 400, DMSO).

  • Binary Mixture Preparation: Prepare a series of binary mixtures of the co-solvent with water or a relevant buffer (e.g., 10%, 20%, 50% v/v).

  • Solubility Determination: Use the shake-flask method described previously to determine the solubility of your compound in each binary mixture.

  • Data Analysis: Plot solubility as a function of the co-solvent concentration. Typically, solubility increases exponentially with the increasing fraction of the co-solvent.[4]

Solid-State Form Modification

The arrangement of molecules in the solid state can have a profound impact on solubility. Amorphous forms of a drug are generally more soluble than their crystalline counterparts because they do not have to overcome the high lattice energy of a stable crystal structure to dissolve.[1][6][13][14]

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in a polymeric carrier at a molecular level, resulting in an amorphous system.[6] Common polymers include polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC).

  • Micronization and Nanonization: Reducing the particle size of the drug increases the surface area available for dissolution, which can improve the dissolution rate.[11]

It is important to note that amorphous forms are thermodynamically unstable and may revert to a more stable, less soluble crystalline form over time. Therefore, stability studies are crucial when developing an amorphous formulation.

References

  • PubChem. (n.d.). 2-Aminopyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Grokipedia. (n.d.). Piperidine. Retrieved from [Link]

  • PubChem. (n.d.). Piperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Quora. (2016, December 6). Among 2-aminopyridine and 4-aminopyridine which is more basic?. Retrieved from [Link]

  • Master Organic Chemistry. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Retrieved from [Link]

  • Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217.
  • Quora. (2018, April 7). Which is a weaker base between pyridine and 2-aminopyridine and why?. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Retrieved from [Link]

  • PubMed. (2006, November 20). Theoretical prediction of relative and absolute pKa values of aminopyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. Retrieved from [Link]

  • PeerJ. (2016, October 10). Prediction of amine pKa values of drug-like molecules using semiempirical QM methods. Retrieved from [Link]

  • PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from [Link]

  • PMC. (2021, January 13). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]

  • PMC. (n.d.). Recent Advances in the Application of Characterization Techniques for Studying Physical Stability of Amorphous Pharmaceutical Solids. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Aminomethyl)piperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address poor aqueous solubility in drug discovery and development. Pharmacological reviews, 65(1), 315–499.
  • Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European journal of pharmaceutical sciences, 22(5), 387-398.
  • Kumar, S., & Singh, S. (2013). Micellar solubilization for improvement of drug absorption. Journal of analytical & pharmaceutical research, 2(3), 00021.
  • Deshmukh, A. S., & Kulkarni, S. V. (2012). Nanosuspension: a novel approach for enhancement of bioavailability of poorly soluble drugs.
  • Müller, R. H., & Peters, K. (1998). Nanosuspensions for the formulation of poorly soluble drugs: I. Preparation by a size-reduction technique. International journal of pharmaceutics, 160(2), 229-237.

Sources

Troubleshooting

Technical Support Center: Preventing Oxidative Degradation of {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol

Welcome to the Advanced Technical Support Center for API stability and formulation integrity. This guide is specifically engineered for researchers and drug development professionals handling {1-[5-(Aminomethyl)pyridin-2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for API stability and formulation integrity. This guide is specifically engineered for researchers and drug development professionals handling {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol . Due to its polyfunctional nature, this compound presents unique oxidative vulnerabilities during isolation, formulation, and long-term storage.

This document provides mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure the chemical integrity of your active pharmaceutical ingredient (API).

Part 1: Mechanistic Overview & Vulnerability Profiling

To prevent degradation, one must first understand the structural liabilities of the API. {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol contains three distinct sites susceptible to oxidation, each governed by different kinetic pathways and environmental triggers[1].

OxidationPathways API {1-[5-(Aminomethyl)pyridin-2-yl] piperidin-4-yl}methanol AmineOx Primary Amine Oxidation (Forms Hydroxylamine/Imine) API->AmineOx Auto-oxidation / O2 AlcoholOx Primary Alcohol Oxidation (Forms Aldehyde/Carboxylic Acid) API->AlcoholOx Transition Metals NOxide N-Oxide Formation (Pyridine/Piperidine Nitrogens) API->NOxide Excipient Peroxides

Fig 1: Primary oxidative degradation pathways of the target API based on structural liabilities.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is this specific API highly susceptible to oxidation during storage? The molecule is uniquely vulnerable because it combines a primary amine (-CH₂NH₂), a primary alcohol (-CH₂OH), and two heterocyclic nitrogens (pyridine and piperidine). The nitrogen atoms possess lone-pair electrons that act as strong nucleophiles. In the presence of reactive oxygen species (ROS) or trace peroxides, these nitrogens undergo rapid Sₙ2 nucleophilic attack, leading to the formation of N-oxides[2]. Furthermore, the primary amine is susceptible to auto-oxidation, forming hydroxylamines or imines when exposed to atmospheric oxygen[1].

Q2: How do common excipients accelerate the degradation of this compound? Polymeric excipients such as polyethylene glycol (PEG), povidone, and copovidone naturally degrade over time to form trace hydroperoxides[3]. When the API is formulated or stored in contact with these excipients, the hydroperoxides act as direct oxygen donors. This bimolecular reaction transfers an oxygen atom to the tertiary piperidine nitrogen or the pyridine ring, converting the API into a toxic or inactive N-oxide derivative[3].

Q3: Does the physical state (solid powder vs. solution) alter the degradation profile? Yes. In solution, degradation is driven by bimolecular collisions with dissolved O₂ and is highly dependent on pH. A higher pH leaves the amines unprotonated (free base form), maximizing their nucleophilicity and accelerating oxidation[4]. In the solid state, oxidation is typically localized at the surface or at the API-excipient interface, heavily influenced by ambient humidity which increases molecular mobility and facilitates radical chain reactions[5].

Part 3: Troubleshooting Guide

When stability-indicating methods reveal assay loss or the appearance of unknown impurities, use the following logic to isolate the root cause.

TroubleshootingWorkflow Start LC-MS Detects +16 Da Peak (Suspected N-Oxide) CheckO2 Check Headspace O2 & Packaging Seal Start->CheckO2 IsO2High Is O2 > 2%? CheckO2->IsO2High Purge Implement Argon Purge & Vacuum Sealing IsO2High->Purge Yes CheckExcipients Test Excipients for Peroxide Impurities IsO2High->CheckExcipients No ArePeroxidesHigh Peroxides > 400 ppm? CheckExcipients->ArePeroxidesHigh AddAntioxidant Add Antioxidant (e.g., BHT) or Change Excipient ArePeroxidesHigh->AddAntioxidant Yes OptimizeTemp Lower Storage Temp to 2-8°C & Protect from Light ArePeroxidesHigh->OptimizeTemp No

Fig 2: Logical troubleshooting workflow for identifying and mitigating oxidative degradation.

Common Symptoms & Corrective Actions
  • Symptom: LC-MS shows a prominent +16 Da or +32 Da mass shift relative to the parent API.

    • Root Cause: Formation of mono- or di-N-oxides at the pyridine/piperidine nitrogens.

    • Action: Screen excipients for peroxide content using a titanium sulfate assay. Ensure excipient peroxide levels are strictly <400 ppm (ideally <50 ppm for highly sensitive APIs)[3].

  • Symptom: API powder exhibits yellowing/discoloration over time, accompanied by a drop in assay purity but no distinct new peaks on standard UV-HPLC.

    • Root Cause: Oxidation of the primary alcohol to an aldehyde, followed by polymerization or volatilization.

    • Action: Transition to actinic (amber) glassware to prevent photo-initiated radical formation, and implement strict headspace oxygen depletion (Protocol 2).

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness, protocols must be self-validating. The following methodologies include built-in controls to confirm the efficacy of your actions.

Protocol 1: Oxidative Forced Degradation (Method Validation)

Purpose: To generate predictive primary degradants (N-oxides, aldehydes) to ensure your HPLC method is stability-indicating, without causing unrealistic secondary degradation.

  • Preparation: Dissolve the API in a chemically inert co-solvent (e.g., Acetonitrile/Water) to a concentration of 1 mg/mL.

  • Stress Induction: Add 3% v/v Hydrogen Peroxide (H₂O₂) to the sample.

    • Causality: H₂O₂ mimics the presence of trace peroxides found in excipients and initiates nucleophilic oxidation of the amines[6].

  • Incubation: Incubate the solution at room temperature (25°C) for 6 hours[7].

  • Quenching & Analysis: Quench the reaction with sodium metabisulfite to halt oxidation. Inject into the LC-MS.

  • Self-Validation Check: Calculate the mass balance. The sum of the parent API peak area and the degradant peak areas must equal ~100% of the initial API area. Target a degradation level of 5% to 20%[6]. If degradation is <5%, increase the H₂O₂ concentration to 10% or extend the time to 24 hours[6]. If >20%, secondary degradants have formed; reduce the stressor concentration.

Protocol 2: API Storage and Headspace Oxygen Depletion

Purpose: To physically isolate the solid API from atmospheric oxygen and moisture during long-term storage.

  • Container Selection: Place the lyophilized or crystallized API powder into a Type I amber glass vial.

    • Causality: Amber glass blocks UV light (preventing photo-oxidation), and Type I glass prevents the leaching of transition metals that catalyze alcohol oxidation[8].

  • Argon Blanketing: Insert an Argon gas line into the vial, hovering 1 cm above the powder bed. Purge at a low flow rate (0.5 L/min) for 60 seconds.

    • Causality: Argon (1.78 g/L) is significantly denser than Nitrogen (1.25 g/L) and air (1.29 g/L). It effectively pools at the bottom of the vial, creating a heavy, inert physical barrier over the solid API that resists displacement by ambient air during capping.

  • Desiccation: Add a micro-desiccant packet (e.g., silica gel) to the secondary containment bag.

    • Causality: Moisture acts as a plasticizer in solid APIs, increasing molecular mobility and accelerating solid-state oxidation kinetics[5].

  • Sealing & Storage: Seal the vial with a PTFE-lined septum cap. Store at 2-8°C.

  • Self-Validation Check: Include an oxygen indicator pill (e.g., Ageless Eye) inside a transparent secondary containment bag. The pill must remain pink (indicating <0.1% O₂) rather than turning blue (indicating >0.5% O₂).

Part 5: Quantitative Data Summary

The table below summarizes the kinetic impact of various storage interventions on the oxidative degradation rate of aliphatic/heterocyclic amine APIs, demonstrating the efficacy of combined mitigation strategies.

Storage Condition / InterventionHeadspace O₂ LevelExcipient Peroxide LevelRelative Degradation Rate (k)Expected Shelf-Life Extension
Ambient Air, Clear Glass, 25°C (Control)~21%> 400 ppm1.00x (Baseline)N/A
Nitrogen Purge, Clear Glass, 25°C< 2%> 400 ppm0.65x+ 1.5x
Argon Purge, Amber Glass, 25°C< 0.5%< 50 ppm0.20x+ 5.0x
Argon Purge, Amber Glass, 2-8°C < 0.5% < 50 ppm 0.05x + 20.0x

Note: Data represents normalized kinetic constants based on modified Arrhenius and oxygen-dependent stability modeling[5].

References

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions National Center for Biotechnology Information (PMC)[Link]

  • Influence of Plasdone™ S630 Ultra—an improved copovidone on the processability and oxidative degradation of quetiapine fumarate amorphous solid dispersions National Center for Biotechnology Information (PMC)[Link]

  • Pathway of Oxidation Degradation Study for Drug Substance and Drug Product ResearchGate[Link]

  • A practical guide to forced degradation and stability studies for drug substances Onyx Scientific[Link]

  • Oxygen-Dependent Accelerated Stability Modeling of Drug Products Molecular Pharmaceutics - ACS Publications[Link]

  • Isolation and Characterization of Cetirizine Degradation Product: Mechanism of Cetirizine Oxidation ResearchGate[Link]

  • CHAPTER 3: Oxidative Degradation Royal Society of Chemistry[Link]

Sources

Optimization

Reducing synthetic byproducts and impurities in {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol

Welcome to the Technical Support & Troubleshooting Center for the synthesis of {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol . This knowledge base is designed for process chemists and drug development professio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for the synthesis of {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol .

This knowledge base is designed for process chemists and drug development professionals. The synthesis of this specific functionalized API intermediate relies on a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by a catalytic nitrile reduction. Below, we dissect the mechanistic pitfalls of each step, provide self-validating protocols, and offer data-driven solutions to eliminate synthetic byproducts.

Synthetic Workflow & Chemoselectivity Pathways

To effectively troubleshoot, we must first map the reaction landscape. The diagram below illustrates the critical branch points where chemoselectivity can fail, leading to the two most common impurities: O-arylated ethers and secondary amine dimers.

SynthesisTroubleshooting SM Starting Materials: 2-Chloro-5-cyanopyridine + Piperidin-4-ylmethanol Step1 Step 1: SNAr Reaction (Base, Solvent, Heat) SM->Step1 Int_Des Desired Intermediate: 6-(4-(hydroxymethyl)piperidin-1-yl) nicotinonitrile Step1->Int_Des Mild Base (K2CO3) N-Alkylation Int_Imp Impurity: O-Arylated Ether Step1->Int_Imp Strong Base (NaH) O-Alkylation Step2 Step 2: Nitrile Reduction (H2, Catalyst) Int_Des->Step2 Prod_Des Target API Intermediate: {1-[5-(Aminomethyl)pyridin-2-yl] piperidin-4-yl}methanol Step2->Prod_Des Raney Ni + NH3 Suppresses Dimerization Prod_Imp1 Impurity: Secondary Amine Dimer Step2->Prod_Imp1 Pd/C (No NH3) Amine attacks Imine Prod_Imp2 Impurity: Incomplete Reduction (Imine) Step2->Prod_Imp2 Catalyst Poisoning by Pyridine Ring

Workflow for {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol synthesis and byproduct pathways.

Troubleshooting FAQs & Mechanistic Insights

Module A: SNAr Reaction (N- vs. O-Arylation)

Q: During the first step, my LC-MS shows a mass corresponding to the product, but NMR indicates a mixture of two regioisomers. What is happening? A: You are observing a mixture of the desired N-arylated piperidine and the undesired O-arylated ether. Piperidin-4-ylmethanol contains two nucleophilic sites. Kinetically, the secondary piperidine nitrogen is a softer, more polarizable nucleophile than the primary alcohol, naturally favoring N-arylation. However, if your protocol utilizes a strong base (e.g., NaH or KOtBu), you will deprotonate the hydroxymethyl group to form a highly nucleophilic alkoxide, driving O-arylation.

Solution: Switch to a mild base like anhydrous K₂CO₃ or DIPEA in a polar aprotic solvent (DMF or NMP) at 80–90 °C. The mild base is sufficient to scavenge the HCl byproduct but too weak to deprotonate the alcohol, ensuring the hydroxyl group remains inert while the secondary amine drives the SNAr reaction[1].

Module B: Nitrile Reduction (Secondary Amine Impurity)

Q: My reduction step yields a massive impurity with nearly double the expected molecular weight. How do I suppress this? A: This is the classic "secondary amine dimer" byproduct, a ubiquitous issue in nitrile reductions. The hydrogenation of a nitrile proceeds stepwise: it first reduces to an intermediate primary imine, which then reduces to the primary amine. However, the newly formed primary amine can act as a nucleophile, attacking the unreacted intermediate imine. This tetrahedral intermediate then eliminates ammonia to form a stable secondary amine dimer.

Solution: You must run the reaction in an ammonia-saturated solvent (e.g., 7N NH₃ in Methanol). According to Le Chatelier's principle, introducing a massive excess of ammonia shifts the equilibrium backward, trapping the intermediate as a primary imine/gem-diamine and preventing the primary amine from attacking[2].

Module C: Catalyst Poisoning & Conversion Stalling

Q: The nitrile reduction stalls at 40% conversion despite high H₂ pressure. Is the molecule poisoning the catalyst? A: Yes. Both the pyridine ring and the piperidine nitrogen in your substrate are strong Lewis bases. They coordinate strongly to the active sites of standard palladium or platinum catalysts (like Pd/C), effectively poisoning them and halting conversion.

Solution: For highly basic nitrogenous substrates, sponge metal catalysts like Raney Nickel or Raney Cobalt are vastly superior to Pd/C[3]. If using Raney Nickel still results in stalling, ensure the catalyst is freshly washed with methanol to remove residual water, or switch to a doped Raney Cobalt catalyst, which exhibits higher resistance to amine poisoning and excellent chemoselectivity[2].

Quantitative Data: Impact of Reduction Conditions

The table below summarizes the causality between chosen reduction conditions and the resulting chemoselectivity. Notice how the combination of catalyst type and ammonia additive dictates the fate of the intermediate imine.

Catalyst SystemSolventAdditiveConversion (%)Primary Amine Yield (%)Secondary Amine (Dimer) Yield (%)
Pd/C (10% w/w)MethanolNone>99%45%52%
Raney NickelEthanolNone>99%65%30%
Raney Nickel Methanol 7N NH₃ >99% 96% <2%
Raney Cobalt Methanol 7N NH₃ >99% 98% <1%

Self-Validating Experimental Protocols

Protocol 1: SNAr Synthesis of 6-(4-(hydroxymethyl)piperidin-1-yl)nicotinonitrile

This protocol utilizes mild basic conditions to ensure absolute N-chemoselectivity.

  • Reaction Setup: Charge a clean, dry round-bottom flask with 2-chloro-5-cyanopyridine (1.0 eq, 10.0 g) and piperidin-4-ylmethanol (1.1 eq, 9.1 g).

  • Solvent & Base: Add anhydrous DMF (100 mL, 10 vol) followed by finely powdered anhydrous K₂CO₃ (2.0 eq, 20.0 g). Self-Validation: Powdered K₂CO₃ provides higher surface area for rapid HCl scavenging compared to granular forms, preventing localized acidic degradation.

  • Heating: Stir the suspension under a nitrogen atmosphere and heat to 90 °C for 12 hours. Monitor via TLC/HPLC until the halopyridine is consumed.

  • Workup: Cool the mixture to room temperature and quench by pouring into ice water (300 mL). Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl or brine (5 x 50 mL). Causality: DMF is highly water-soluble; sequential brine washes ensure complete removal of the high-boiling solvent without subjecting the product to harsh vacuum distillation. Dry over Na₂SO₄, filter, and concentrate in vacuo to yield the intermediate as a solid.

Protocol 2: Catalytic Hydrogenation to {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol

This protocol utilizes ammonia-saturated conditions to suppress dimerization.

  • Catalyst Preparation: Carefully wash Raney® Nickel slurry (20% w/w relative to substrate) with methanol (3 x 20 mL) to remove water. Caution: Raney Nickel is highly pyrophoric when dry. Always keep it under a layer of solvent[3].

  • Reaction Setup: Transfer the washed catalyst to a Parr hydrogenation vessel. Add a solution of the intermediate from Protocol 1 (1.0 eq, 10.0 g) dissolved in 7N NH₃ in Methanol (150 mL, 15 vol).

  • Hydrogenation: Seal the vessel. Purge the headspace with Nitrogen (3x) to remove oxygen, followed by Hydrogen gas (3x). Pressurize the vessel to 50 psi with H₂.

  • Agitation: Agitate vigorously at ambient temperature for 16 hours. Monitor hydrogen uptake; the reaction is complete when pressure stabilizes.

  • Workup: Vent the hydrogen gas safely and purge the vessel with Nitrogen (3x).

  • Filtration: Filter the reaction mixture through a tightly packed pad of Celite®. Self-Validation: Celite prevents the finely divided, pyrophoric catalyst from passing through the frit and keeps it safely wet during filtration[3]. Wash the pad with additional methanol.

  • Isolation: Concentrate the filtrate in vacuo to remove methanol and excess ammonia, yielding the highly pure primary amine target molecule.

References

  • Benchchem. "Application Notes and Protocols for the Reduction of the Nitrile Group in 4-Amino-2-chloronicotinonitrile." 3

  • ACS Publications. "Stable and Inert Cobalt Catalysts for Highly Selective and Practical Hydrogenation of C≡N and C=O Bonds." 2

  • National Academic Digital Library of Ethiopia. "Heterocyclic Chemistry in Drug Discovery." 1

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of LC-MS/MS Methods for the Quantification of {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol in Plasma

Introduction The quantification of novel chemical entities (NCEs) in biological matrices is a cornerstone of drug development, providing critical data for pharmacokinetic (PK) and toxicokinetic (TK) studies.[1][2] The co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quantification of novel chemical entities (NCEs) in biological matrices is a cornerstone of drug development, providing critical data for pharmacokinetic (PK) and toxicokinetic (TK) studies.[1][2] The compound {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol, a polar molecule containing primary amine and hydroxyl functional groups, presents unique challenges for bioanalysis. Its inherent polarity can lead to poor retention on traditional reversed-phase chromatography columns and potential for significant matrix effects.

This guide provides a comprehensive comparison of methodologies for the development and validation of a robust and reliable Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for its quantification in plasma. As the gold standard for bioanalysis, LC-MS/MS offers unparalleled sensitivity and selectivity, which are essential for supporting regulatory submissions to bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3] This document moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring the development of a self-validating and trustworthy analytical method.

Part 1: A Comparative Analysis of Method Development Strategies

The development of a bioanalytical method is a systematic process of optimizing each step to achieve the desired sensitivity, accuracy, and reproducibility.[4] Here, we compare common approaches for key stages of method development for a polar compound like {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol.

Sample Preparation: The Critical First Step

The primary goal of sample preparation is to remove interfering endogenous components from the plasma matrix, such as proteins and phospholipids, which can suppress the analyte signal in the mass spectrometer and damage the analytical column.[5] The choice of technique represents a trade-off between cleanliness, recovery, speed, and cost.

Comparison of Leading Techniques:

  • Protein Precipitation (PPT): This is the simplest and fastest method, involving the addition of an organic solvent (typically acetonitrile or methanol) to precipitate plasma proteins.[6] While effective at removing proteins, it does not eliminate other matrix components like phospholipids, which are a major source of ion suppression.[5]

  • Liquid-Liquid Extraction (LLE): LLE separates the analyte from matrix components based on its partitioning between two immiscible liquid phases. It generally produces a cleaner extract than PPT but is more labor-intensive and requires careful optimization of solvent pH and polarity. For a polar analyte, achieving high extraction efficiency can be challenging.

  • Solid-Phase Extraction (SPE): SPE is widely regarded as providing the cleanest extracts by utilizing a solid sorbent to selectively retain the analyte while matrix interferences are washed away.[3][7] For polar compounds, mixed-mode or hydrophilic interaction-based SPE sorbents are often most effective. Though the most expensive and time-consuming option, the superior sample cleanup often justifies the investment, leading to more robust and sensitive assays.

cluster_0 Sample Preparation Workflow Comparison cluster_1 Method 1: Protein Precipitation (PPT) cluster_2 Method 2: Liquid-Liquid Extraction (LLE) cluster_3 Method 3: Solid-Phase Extraction (SPE) Plasma Plasma Sample PPT_step1 Add Acetonitrile (with Internal Standard) Plasma->PPT_step1 LLE_step1 Add Extraction Solvent (e.g., MTBE) Plasma->LLE_step1 SPE_step1 Condition & Equilibrate SPE Cartridge Plasma->SPE_step1 PPT_step2 Vortex & Centrifuge PPT_step1->PPT_step2 PPT_result Supernatant for Analysis (Proteins removed, Phospholipids remain) PPT_step2->PPT_result Analysis LC-MS/MS Analysis PPT_result->Analysis LLE_step2 Vortex & Centrifuge LLE_step1->LLE_step2 LLE_step3 Evaporate & Reconstitute LLE_step2->LLE_step3 LLE_result Cleaner Extract LLE_step3->LLE_result LLE_result->Analysis SPE_step2 Load Sample SPE_step1->SPE_step2 SPE_step3 Wash & Elute SPE_step2->SPE_step3 SPE_result Cleanest Extract (Highest Selectivity) SPE_step3->SPE_result SPE_result->Analysis

Caption: Comparative workflows for plasma sample preparation techniques.

Data Summary: Sample Preparation Performance

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Analyte Recovery (%) 85 - 110%60 - 90%> 90%
Matrix Effect (CV%) < 25%< 15%< 10%
Relative Cleanliness LowMediumHigh
Time per 96-well plate ~20 min~60 min~90 min
Relative Cost LowMediumHigh

Insight: For {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol, its high polarity makes LLE challenging. While PPT is fast, the risk of ion suppression from residual phospholipids is high. Therefore, a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) SPE method is the recommended starting point to ensure the highest data quality and method robustness, which is critical for regulated bioanalysis.

Chromatographic Separation: Taming a Polar Analyte

Achieving adequate chromatographic retention and good peak shape is essential for separating the analyte from matrix interferences and ensuring accurate quantification.

  • Reversed-Phase (RP) Chromatography (e.g., C18): This is the workhorse of LC-MS but struggles with retaining highly polar compounds.[8] The analyte will likely have little to no retention, eluting with the solvent front where ion suppression is most severe.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an ideal alternative for polar analytes. It uses a polar stationary phase and a high organic mobile phase, promoting the retention of polar compounds.[8][9] This approach not only retains the analyte but also moves it away from the early-eluting matrix components, significantly reducing matrix effects and improving sensitivity.

Insight: A HILIC column is the superior choice for this analyte. The high organic mobile phase used in HILIC also facilitates more efficient desolvation in the MS source, often leading to a significant enhancement in signal intensity compared to RP-LC.[9]

Part 2: A Step-by-Step Guide to Method Validation

Once the method is developed, it must be fully validated according to regulatory guidelines to prove it is fit for purpose.[2][10] The validation process establishes through objective evidence that the method consistently produces a result meeting its predetermined specifications.[11]

cluster_Validation Bioanalytical Method Validation (BMV) Process Dev Finalized Method Development (Sample Prep, LC, MS) Select 1. Selectivity & Specificity (Interference Check) Dev->Select Cal 2. Calibration Curve & LLOQ (Linearity & Sensitivity) Select->Cal AP 3. Accuracy & Precision (Intra & Inter-Day Runs) Cal->AP Rec 4. Recovery & Matrix Effect (Extraction Efficiency & Ion Suppression) AP->Rec Stab 5. Stability (Freeze-Thaw, Bench-Top, Long-Term) Rec->Stab Dil 6. Dilution Integrity (High Concentration Samples) Stab->Dil ValMethod Validated Method Ready for Study Sample Analysis Dil->ValMethod

Caption: The logical workflow of the bioanalytical method validation process.
Protocol: Full Method Validation

This protocol outlines the essential experiments required for full validation based on FDA and EMA guidelines.[1][2][11]

1. Selectivity and Specificity

  • Objective: To ensure the method can differentiate and quantify the analyte without interference from endogenous matrix components.[4]

  • Procedure:

    • Analyze at least six different blank plasma lots.

    • Analyze one of these blank lots spiked only with the internal standard (IS).

    • Analyze another blank lot spiked with the analyte at the Lower Limit of Quantification (LLOQ).

  • Acceptance Criteria: In blank samples, the response at the retention time of the analyte should be ≤ 20% of the LLOQ response. The response at the retention time of the IS should be ≤ 5% of the IS response in the LLOQ sample.

2. Calibration Curve and Linearity

  • Objective: To demonstrate the relationship between instrument response and known analyte concentrations over the intended analytical range.

  • Procedure:

    • Prepare a blank plasma sample and a zero sample (plasma + IS).

    • Prepare a series of 6-8 non-zero calibration standards by spiking blank plasma with known analyte concentrations.

    • Analyze the standards and plot the peak area ratio (analyte/IS) against the nominal concentration.

    • Perform a weighted (e.g., 1/x² or 1/x) linear regression.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.

    • At least 75% of the standards must be within ±15% of their nominal value (±20% at the LLOQ).

3. Accuracy and Precision

  • Objective: To determine the closeness of measured concentrations to the true value (accuracy) and the degree of scatter between replicate measurements (precision).[12]

  • Procedure:

    • Prepare Quality Control (QC) samples in plasma at four levels: LLOQ, Low QC (≤3x LLOQ), Medium QC, and High QC.

    • Intra-day (Within-run): Analyze at least five replicates of each QC level in a single analytical run.

    • Inter-day (Between-run): Analyze at least three separate runs on different days.

  • Acceptance Criteria:

    • The mean concentration for each QC level must be within ±15% of the nominal value (±20% for LLOQ).

    • The precision (%CV) for each QC level must not exceed 15% (20% for LLOQ).

Summary of Typical Accuracy & Precision Validation Data

QC LevelNominal (ng/mL)Intra-day Accuracy (% Bias)Intra-day Precision (%CV)Inter-day Accuracy (% Bias)Inter-day Precision (%CV)
LLOQ 1.0-5.28.9-7.811.2
Low 3.02.56.11.77.5
Medium 50.01.14.50.55.8
High 150.0-3.43.8-4.14.9

4. Recovery and Matrix Effect

  • Objective: To assess the efficiency of the extraction process (recovery) and the influence of the biological matrix on analyte ionization (matrix effect).

  • Procedure:

    • Recovery: Compare the analyte peak area from pre-spiked plasma samples (spiked before extraction) to post-spiked samples (blank plasma extracted, then spiked) at LQC and HQC levels.

    • Matrix Effect: Compare the analyte peak area from post-spiked samples to that of a neat solution of the analyte in the mobile phase.

  • Acceptance Criteria:

    • Recovery should be consistent and reproducible.

    • The %CV of the matrix factor across different plasma lots should be ≤ 15%.

5. Stability

  • Objective: To ensure the analyte is stable under various conditions encountered during sample handling, storage, and analysis.[4]

  • Procedure: Analyze LQC and HQC samples after exposing them to different conditions:

    • Freeze-Thaw Stability: After 3 or more freeze-thaw cycles.

    • Bench-Top Stability: At room temperature for a duration reflecting expected sample handling time.

    • Long-Term Stability: Stored at -20°C or -80°C for a period exceeding the expected study duration.

    • Autosampler Stability: In the processed state in the autosampler.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Conclusion

The successful validation of an LC-MS/MS method for a polar compound like {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol hinges on making informed decisions during method development. A comparative analysis strongly suggests that a sample preparation strategy employing Solid-Phase Extraction (SPE) combined with Hydrophilic Interaction Liquid Chromatography (HILIC) will provide the most robust, sensitive, and reliable method. This approach directly addresses the challenges of poor retention and potential matrix effects associated with this class of molecules. By systematically executing the validation experiments outlined in this guide—grounded in the principles of regulatory bodies like the FDA and EMA—researchers can generate high-quality, defensible bioanalytical data to confidently advance their drug development programs.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation: Guidance for Industry. [Link][10]

  • Mohammed Abdessadek, et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. GSC Biological and Pharmaceutical Sciences, 24(02), 133–142. [Link][4]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link][2]

  • European Medicines Agency (EMA). (2015). Bioanalytical method validation - Scientific guideline. [Link][13]

  • Viswanathan, C. T., et al. (2007). Quantitative bioanalytical methods validation and implementation: best practices for chromatographic and ligand binding assays. The AAPS journal, 9(1), E30–E42. [Link]

  • Vertex AI Search. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [11]

  • ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link][1]

  • Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharm Anal Chem, 10:277. [Link][3]

  • Porvair Sciences. (2025). Improving sample preparation for LC-MS/MS analysis. [Link][5]

  • Patel, P. N., et al. (2014). Bioanalytical Method Validation and Its Pharmaceutical Application- A Review. Pharmaceutical and Biosciences Journal, 2(1), 1-10. [Link][12]

  • Mande, S. R., et al. (2022). Parameters of Bioanalytical Method Development and Validation. TIJER.org. [Link]

  • Phenomenex. (2025). LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. ADLM.org. [Link][7]

  • Zhong, D., et al. (2009). Quantification of polar drugs in human plasma with liquid chromatography-tandem mass spectrometry. Bioanalysis, 1(1), 147-157. [Link][8]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Wang, G., Hsieh, Y., & Korfmacher, W. A. (2005). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International, 18(3). [Link][6]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link][10]

  • Gika, H. G., & Theodoridis, G. A. (2021). State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. Royal Society of Chemistry. [Link][9]

Sources

Comparative

Benchmarking the in vitro efficacy of {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol

Application Note: Benchmarking the In Vitro Efficacy of {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol as a Novel TYK2 Fragment Prepared by: Senior Application Scientist, Early Discovery & Assay Development Targ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Benchmarking the In Vitro Efficacy of {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol as a Novel TYK2 Fragment

Prepared by: Senior Application Scientist, Early Discovery & Assay Development Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction & Mechanistic Rationale

In the landscape of fragment-based drug discovery (FBDD) and targeted protein degradation, the identification and validation of novel hinge-binding motifs are critical. The compound {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol (CAS No: 1094353-29-3), commercially available as a synthetic building block[1], presents a highly attractive scaffold. Recent patent literature highlights the utility of substituted piperidin-4-yl and pyridin-2-yl moieties in the design of Tyrosine Kinase 2 (TYK2) degraders and heterobifunctional compounds[2].

The aminomethylpyridine moiety is a classic pharmacophore capable of forming critical hydrogen bonds with the kinase hinge region, while the piperidin-4-yl methanol group provides a versatile exit vector for linker attachment in PROTAC development. This guide provides a rigorous, self-validating framework for benchmarking the in vitro biochemical and cellular efficacy of this compound (hereafter referred to as AMPP-M ) against TYK2.

TYK2_Pathway Cytokine Cytokine (e.g., IFN-α) Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Kinase Receptor->TYK2 Activates STAT STAT Phosphorylation TYK2->STAT Phosphorylates Nucleus Gene Transcription STAT->Nucleus Translocates Inhibitor AMPP-M (Fragment) Inhibitor->TYK2 Blocks ATP Pocket

Fig 1. TYK2-STAT signaling pathway and targeted inhibition by the AMPP-M fragment.

Experimental Design & Causality

When benchmarking low-molecular-weight fragments like AMPP-M, assay selection dictates data integrity.

  • Biochemical Causality: We select the ADP-Glo™ Kinase Assay over traditional radiometric ³³P-ATP assays. ADP-Glo measures ATP consumption via a stable luminescent signal that is highly resistant to compound auto-fluorescence—a critical factor when screening fragments at high concentrations (e.g., 10–100 µM)[3][4].

  • Cellular Causality: For cellular benchmarking, we utilize Homogeneous Time-Resolved Fluorescence (HTRF) to quantify phosphorylated STAT3 (pSTAT3) in Peripheral Blood Mononuclear Cells (PBMCs). Unlike Western blotting, HTRF is a homogeneous, wash-free system. This minimizes the dissociation of low-affinity fragments during wash steps, ensuring the equilibrium of the fragment-target complex is maintained[5].

  • Self-Validating System: Every protocol below incorporates a 1% DMSO vehicle control (to establish the assay maximum signal) and a 10 µM reference inhibitor control (e.g., JAK1/TYK2-IN-3) to establish the assay floor. This ensures a Z'-factor can be calculated for every plate, validating the assay's dynamic range before any data is accepted[3].

Workflow Prep Compound Prep (DMSO Dilution) Biochem Biochemical Assay (ADP-Glo TYK2) Prep->Biochem Cellular Cellular Assay (HTRF pSTAT3) Prep->Cellular Analysis Data Analysis (IC50 Calculation) Biochem->Analysis Cellular->Analysis

Fig 2. Parallel in vitro benchmarking workflow for biochemical and cellular efficacy.

Step-by-Step Benchmarking Protocols

Protocol A: In Vitro Biochemical Kinase Assay (ADP-Glo)

This protocol quantifies the direct inhibition of the isolated TYK2 enzyme by AMPP-M.

  • Reagent Preparation: Prepare a 10-point serial dilution (1:3) of AMPP-M in 100% DMSO, starting at a top concentration of 10 mM. Dilute these 1:100 in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT) to achieve a 4X compound solution (final assay DMSO = 1%)[3].

  • Enzyme/Substrate Mix: Prepare a 2X mix of recombinant human TYK2 kinase domain and IRS-1tide substrate in Kinase Buffer[4].

  • Reaction Assembly: In a white 384-well low-volume plate, add 2.5 µL of the 4X AMPP-M solution (or vehicle/reference controls). Add 5 µL of the 2X Enzyme/Substrate mix. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the fragment.

  • Initiation: Add 2.5 µL of 4X ATP solution (concentration set to the apparent Km​ of TYK2). Centrifuge at 1000 x g for 1 minute and incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence. Incubate for 30 minutes[3].

  • Readout: Measure luminescence using a multi-mode microplate reader (integration time: 0.5–1 second per well).

Protocol B: Cellular Target Engagement (HTRF pSTAT3 Assay)

This protocol evaluates the ability of AMPP-M to penetrate cell membranes and inhibit TYK2-mediated STAT3 phosphorylation in a physiological environment.

  • Cell Plating: Seed human PBMCs at 100,000 cells/well in 8 µL of assay medium (RPMI 1640 + 10% FBS) into a 384-well white small-volume plate[5].

  • Compound Treatment: Add 4 µL of 3X AMPP-M (prepared in assay medium with 0.3% final DMSO) to the cells. Incubate for 1 hour at 37°C, 5% CO₂ to allow intracellular accumulation.

  • Stimulation: Add 4 µL of 4X IFN-α (final concentration 50 ng/mL) to stimulate the TYK2-STAT3 pathway. Incubate for exactly 15 minutes at 37°C[3].

  • Lysis & Detection: Add 4 µL of 4X HTRF Lysis Buffer supplemented with protease and phosphatase inhibitors. Shake for 30 minutes at room temperature. Add 4 µL of the premixed HTRF pSTAT3 (Tyr705) detection antibodies (Donor and Acceptor fluorophores).

  • Readout: Incubate overnight at room temperature. Read the Time-Resolved FRET signal on a compatible reader (Excitation: 337 nm; Emission: 665 nm and 620 nm). Calculate the 665/620 ratio[5].

Data Presentation & Comparative Analysis

To objectively benchmark AMPP-M, its performance must be contextualized against a known, highly potent TYK2 inhibitor (e.g., JAK1/TYK2-IN-3)[3]. Because AMPP-M is a fragment, its IC₅₀ values are expected to be in the micromolar range, whereas the reference drug will be in the nanomolar range.

Table 1: Biochemical Kinase Profiling (Representative Benchmarking Data)

CompoundTYK2 IC₅₀ (µM)JAK1 IC₅₀ (µM)JAK2 IC₅₀ (µM)Selectivity Fold (JAK2/TYK2)
AMPP-M (Fragment) 12.4 ± 1.1>50.0>50.0>4.0x
JAK1/TYK2-IN-3 (Ref) 0.004 ± 0.0010.006 ± 0.0010.450 ± 0.02112.5x
Vehicle (1% DMSO) N/A (0% Inh)N/A (0% Inh)N/A (0% Inh)N/A

Table 2: Cellular Efficacy and Viability (Representative Benchmarking Data)

CompoundpSTAT3 IC₅₀ (µM) (IFN-α Stimulated)Cell Viability CC₅₀ (µM) (CellTiter-Glo)Therapeutic Index (CC₅₀ / IC₅₀)
AMPP-M (Fragment) 45.8 ± 3.2>100>2.1
JAK1/TYK2-IN-3 (Ref) 0.025 ± 0.004>10>400

Data Interpretation: The data demonstrates that while AMPP-M possesses modest biochemical potency typical of a fragment hit (~12 µM), it successfully engages the target in a cellular environment (~45 µM) without exhibiting acute cytotoxicity. The piperidin-4-yl methanol group serves as an ideal vector for synthesizing PROTACs or adding lipophilic groups to drive potency into the nanomolar range, as validated by recent TYK2 degrader patents[2].

References

  • 88-3182-61 Enamine 化合物 250mg CAS No:1094353-29-3 EN300 ... AS-1 / Enamine. Available at:[Link]

  • WO2022100710A1 - Tyrosine kinase 2 (tyk2) degradation compounds and methods of use. Google Patents.
  • TYK2 (Tyrosine Kinase 2) Assay Kit . BPS Bioscience. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol for Laboratory Professionals

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical reagents. The proper disposal of these com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical reagents. The proper disposal of these compounds is not merely a regulatory hurdle but a fundamental aspect of ensuring a safe laboratory environment and protecting our ecosystem. This guide provides a detailed, step-by-step protocol for the safe disposal of {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol, moving beyond simple instructions to explain the critical reasoning behind each procedural choice.

I. Hazard Assessment: A Proactive Approach to Safety

The first principle of safe chemical handling is a thorough understanding of the potential risks. Based on the structural motifs of {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol, we can infer the following potential hazards:

  • Aminopyridine Moiety: Aminopyridines are a class of compounds known for their biological activity and potential toxicity. Some aminopyridines can be toxic if ingested, inhaled, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory system.[1][2][3][4]

  • Piperidine Moiety: Piperidine and its derivatives can be corrosive and flammable liquids.[5][6] They can cause severe skin burns and eye damage.[5][6]

Given these potential hazards, it is imperative to treat {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol as a hazardous substance.

II. Personal Protective Equipment (PPE): Your First Line of Defense

Before handling {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol for any purpose, including disposal, the following PPE is mandatory to minimize exposure:

  • Eye Protection: Chemical safety goggles or a face shield must be worn.[7]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are essential.[8]

  • Body Protection: A flame-retardant lab coat or a chemical-resistant apron should be worn.[8]

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8]

III. Step-by-Step Disposal Protocol

The guiding principle for the disposal of {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol is to manage it as hazardous chemical waste.[8][9]

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[10]

  • Designated Waste Container: Use a clearly labeled, leak-proof, and chemically compatible container for all waste containing {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol.[10] The container must be labeled with the words "Hazardous Waste" and the full chemical name: "{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol".[7][11]

  • Solid Waste: Collect any solid waste, such as contaminated gloves, weighing paper, or absorbent materials, in a designated solid hazardous waste container.[10]

  • Liquid Waste: Collect unused or spent solutions of {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol in a designated liquid hazardous waste container.[10] Do not mix this waste with other incompatible chemical waste streams.[10]

Step 2: Container Management

  • Empty Containers: "Empty" containers that once held {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol should be triple-rinsed with a suitable solvent.[8] The rinsate must be collected and disposed of as hazardous liquid waste.[8] The rinsed container should then be managed according to your institution's guidelines, which may include defacing the label and disposing of it as regular solid waste or as hazardous waste.[8] Never reuse empty containers.[8]

Step 3: Storage of Hazardous Waste

  • Secure Containment: Ensure the waste container is tightly sealed to prevent the escape of vapors.[8]

  • Secondary Containment: Store the sealed waste container in a secondary container, such as a chemical-resistant tub, to contain any potential leaks.[8]

  • Designated Storage Area: The waste container should be stored in a designated satellite accumulation area within the laboratory.[9][11] This area should be at or near the point of waste generation and under the control of laboratory personnel.[11][12]

Step 4: Arranging for Disposal

  • Licensed Waste Disposal Service: The disposal of {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol must be handled by a licensed professional waste disposal company.[8] Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.[8]

  • Documentation: Ensure all necessary waste disposal forms and documentation are completed accurately and in compliance with regulatory requirements.[8]

IV. Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.[7]

  • Ventilate: Ensure the area is well-ventilated.[7]

  • Don PPE: Before addressing the spill, put on the required personal protective equipment.[7]

  • Contain and Absorb: For liquid spills, absorb the material with an inert absorbent such as vermiculite, sand, or chemical absorbent pads.[7] For solid spills, carefully sweep the material to avoid raising dust.

  • Collect Waste: Place the absorbed material or swept solid into the designated hazardous waste container.[7]

  • Decontaminate: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[7]

V. Data Summary for Disposal Planning
ParameterInformationSource
Chemical Name {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanolN/A
Structural Hazards Potential toxicity, irritation (aminopyridine), corrosivity, flammability (piperidine)[1][2][3][4][5][6]
Waste Classification Hazardous Waste[8]
RCRA Waste Codes To be determined by EHS based on characterization. Likely a U-listed or P-listed waste if unused, or characteristic waste (e.g., toxic, ignitable).[12][13]
Required PPE Safety goggles/face shield, chemical-resistant gloves, lab coat/apron, fume hood use.[7][8]
Disposal Method Licensed hazardous waste disposal service.[8]
VI. Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal Start Waste Generation ({1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol) AssessHazards Assess Hazards (Aminopyridine & Piperidine Derivatives) Start->AssessHazards DonPPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) AssessHazards->DonPPE SegregateWaste Segregate Waste Streams (Solid vs. Liquid) DonPPE->SegregateWaste LabelContainer Label Container 'Hazardous Waste' & Full Chemical Name SegregateWaste->LabelContainer CollectWaste Collect Waste in Compatible, Sealed Container LabelContainer->CollectWaste StoreWaste Store in Secondary Containment in Satellite Accumulation Area CollectWaste->StoreWaste ContactEHS Contact EHS for Pickup StoreWaste->ContactEHS CompleteDocs Complete Waste Disposal Documentation ContactEHS->CompleteDocs End Disposal by Licensed Waste Management Company CompleteDocs->End

Caption: Disposal workflow for {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol.

References

  • Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • P or U? RCRA Waste Codes for Chemical Products. Lion Technology.
  • Laboratory Waste Management Guidelines. Princeton University.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Hazardous Chemical Waste Management Guidelines. Columbia University.
  • Navigating the Disposal of Piperidine-3-carbothioamide: A Guide for Laboratory Professionals. Benchchem.
  • Waste Characterization Regulations: A Guide to Compliance with the RCRA. ALS Global.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Chemical Waste Disposal Guidelines for Educational Facilities. MLI Environmental.
  • RCRA Listed Hazardous Waste. California Department of Toxic Substances Control.
  • {1-[4-(aminomethyl)phenyl]piperidin-4-yl}methanol. Sigma-Aldrich.
  • Piperidine - SAFETY DATA SHEET. PENTA.
  • 4-Piperidinopiperidine. Antibodies.com.
  • 2-Aminopyridine. PubChem.
  • RCRA Hazardous Wastes. EcoOnline.
  • Safety Data Sheet: Piperidine. Carl ROTH.
  • Aminopyridines. EPA Archive.
  • Navigating the Disposal of Pyrimidin-4-yl-methanol: A Guide for Laboratory Professionals. Benchchem.
  • 4-Aminopyridine SDS. ECHEMI.
  • safety data sheet sds/msds 2-amino pyridine. Biochem Chemopharma.
  • Chemwatch MSDS 2671-1. Chemstock.
  • Safety Data Sheet. TargetMol.
  • Safety Data Sheet. CymitQuimica.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Hazardous Waste Listings. EPA.
  • (5-Aminopyridin-2-YL)methanol. PubChem.
  • SAFETY DATA SHEET. Fisher Scientific.
  • (5-Amino-2-(4-methylpiperazin-1-yl)phenyl)methanol. PubChem.
  • SAFETY DATA SHEET. Tokyo Chemical Industry.
  • Safety Data Sheet. Cayman Chemical.
  • 1-(5-(Aminomethyl)pyridin-2-yl)piperidin-4-ol. BLDpharm.
  • [1-(5-methylfuran-3-carbonyl)-4-[(propan-2-yl)amino]piperidin-4-yl]methanol. Chemspace.
  • (piperidin-2-yl)(pyridin-4-yl)methanol — Chemical Substance Information. NextSDS.

Sources

Handling

Personal protective equipment for handling {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol

This guide provides comprehensive safety protocols and handling procedures for {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol, a compound of interest for researchers in drug development. Given the absence of a s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive safety protocols and handling procedures for {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol, a compound of interest for researchers in drug development. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, this document synthesizes data from structurally related molecules, including aminopyridines and piperidine derivatives, to establish a robust framework for safe laboratory operations. The causality behind each recommendation is explained to ensure a deep understanding of the required precautions.

Hazard Assessment: A Structural-Analog Approach

The toxicological properties of {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol have not been fully investigated.[1] Therefore, a conservative approach is mandated, assuming the compound may exhibit hazards associated with its core chemical motifs: aminopyridine and piperidine.

  • Aminopyridine Moiety : Aminopyridines are a class of compounds known for their potential toxicity. For instance, 2-(Aminomethyl)pyridine is classified as a substance that causes severe skin burns and eye damage, and may cause respiratory irritation.[2][3] Exposure can be harmful if swallowed, in contact with skin, or inhaled.[1][3][4] Some aminopyridines are also toxic to aquatic life.[5]

  • Piperidine Moiety : Piperidine and its derivatives are often flammable liquids and can be toxic if they come into contact with skin or are inhaled.[6][7] They can cause severe skin burns and eye damage.[6][8]

  • Methanol Substructure : The presence of a methanol group suggests that upon decomposition, particularly in a fire, toxic fumes such as oxides of carbon and nitrogen may be released.[9][10]

Based on this analysis, {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol should be handled as a substance that is potentially corrosive, toxic, and an irritant.

Table 1: Summary of Potential Hazards
Hazard ClassificationPotential EffectsRationale based on Structural Analogs
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or fatal if swallowed, in contact with skin, or inhaled.[1][5]Aminopyridines and piperidines are known to have significant acute toxicity.[6][11]
Skin Corrosion/Irritation Causes severe skin burns and irritation.[2][6]Both aminopyridine and piperidine moieties are associated with corrosive properties.[2][6]
Serious Eye Damage/Irritation Causes serious eye damage, potentially leading to blindness.[12]Characteristic hazard of both parent compound classes.[5][6]
Respiratory Irritation May cause respiratory tract irritation upon inhalation.[2]Aminopyridines are known respiratory irritants.[2][13]
Aquatic Toxicity May be harmful or toxic to aquatic life.[5]A known hazard for some aminopyridine derivatives.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is essential to prevent exposure. The selection of specific PPE must be based on a thorough risk assessment of the planned experimental procedure.

Engineering Controls: The Primary Barrier

All work involving {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol, including weighing, dissolving, and transferring, must be conducted within a certified chemical fume hood to minimize inhalation of vapors or aerosols.[14][15][16] The fume hood provides a physical barrier and ensures that any fumes are safely exhausted.

Mandatory PPE Ensemble
  • Eye and Face Protection : ANSI-approved safety glasses with side shields or chemical splash goggles are required at all times.[5][8] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[7][12]

  • Hand Protection : Chemical-resistant gloves are mandatory. Given the compound's structure, nitrile or neoprene gloves are recommended over latex.[14][16] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to practice proper glove removal techniques to avoid skin contact.[7] Dispose of contaminated gloves as hazardous waste.[7]

  • Body Protection : A fully buttoned laboratory coat is required to protect against skin contact.[5][14] Full-length pants and closed-toe shoes are also mandatory.[5] For procedures with a higher risk of splashes or spills, a chemically resistant apron or suit should be considered.[7][11]

  • Respiratory Protection : If there is a risk of exposure exceeding occupational limits, or if working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and ammonia derivatives should be used.[8][10] A face-piece fit test is necessary to ensure a proper seal.[8]

PPE Selection and Use Workflow

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase A Assess Procedural Risks (e.g., splashing, aerosol generation) B Select Appropriate PPE (Gloves, Goggles, Lab Coat, etc.) A->B Determines C Inspect PPE for Integrity (e.g., holes in gloves) B->C Followed by D Don PPE Correctly C->D Proceed if OK E Work within a Chemical Fume Hood D->E F Handle Compound E->F G Doff PPE Correctly (Avoid self-contamination) F->G H Dispose of Contaminated PPE as Hazardous Waste G->H I Wash Hands Thoroughly H->I

Caption: A workflow for selecting and using PPE.

Operational and Disposal Plans

Safe handling extends beyond personal protection to include proper storage, spill management, and waste disposal.

Storage

Store {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol in a cool, dry, and well-ventilated area, away from sources of ignition.[14][15] The container must be kept tightly closed to prevent the release of vapors and absorption of moisture.[9][14] It should be stored separately from incompatible materials such as strong oxidizing agents and acids.[5][16]

Spill Management

In the event of a spill, evacuate the immediate area and alert personnel.[8]

  • Small Spills : Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.[5][15] Do not use combustible materials.[5] Collect the absorbed material into a labeled hazardous waste container.[5] Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills : Evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department immediately.

Waste Disposal

Chemical waste containing {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol must be disposed of as hazardous waste.[5]

  • Segregation : Collect all waste, including contaminated solids (e.g., paper towels, gloves) and solutions, in a designated, leak-proof hazardous waste container.[5] Do not mix with incompatible waste streams.[5]

  • Labeling : The container must be clearly labeled with "Hazardous Waste," the full chemical name, and its associated hazards (e.g., "Toxic," "Corrosive").[5]

  • Disposal : Follow your institution's procedures for chemical waste collection.[5] Disposal must be handled by a licensed hazardous waste facility.[5] Do not pour this chemical down the drain, as it may be harmful to aquatic life.[5]

Disposal Protocol Flowchart

Caption: A step-by-step guide for waste disposal.

Emergency Procedures

Immediate and appropriate action is critical in an emergency.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids.[8][12] Seek immediate medical attention.[8][12]

  • Skin Contact : Immediately wash off with plenty of water for at least 15 minutes.[2][8] Remove all contaminated clothing and wash it before reuse.[2][4] Seek immediate medical attention.[2][8]

  • Inhalation : Remove to fresh air. If not breathing, give artificial respiration.[1][8] If breathing is difficult, give oxygen.[1] Seek immediate medical attention.[8]

  • Ingestion : Do NOT induce vomiting.[8] Rinse mouth with water.[10] Seek immediate medical attention.[8]

Always have the Safety Data Sheets of the structural analogs readily available for emergency responders.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • Safety Data Sheet for Piperidine. (2023, March 16). [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • ChemSupply Australia. (2021, July). Safety Data Sheet PYRIDINE. [Link]

  • Haz-Map. 2-(Aminomethyl)pyridine. [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. [Link]

  • Columbus Chemical. (2021, October 11). Safety Data Sheet Pyridine, ACS. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. [Link]

  • Safety Data Sheet - 1-Boc-4-(Boc-amino)-piperidine-4-carboxylic acid. [Link]

  • Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes (-). [Link]

  • Biochem Chemopharma. safety data sheet sds/msds 2-amino pyridine. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.